Tolbutamide-d9
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15)/i1D3,3D2,4D2,9D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRGJRBPOGGCBT-ZYWCKPJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isotopic Purity of Tolbutamide-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Tolbutamide-d9, a deuterated analog of the sulfonylurea drug Tolbutamide. This document is intended to be a comprehensive resource for researchers and professionals in drug development and metabolic studies who utilize isotopically labeled compounds.
Introduction to this compound
This compound is a stable isotope-labeled version of Tolbutamide, where nine hydrogen atoms on the butyl group have been replaced with deuterium. This modification makes it a valuable internal standard for pharmacokinetic and metabolic studies of Tolbutamide, as it can be distinguished from the unlabeled drug by mass spectrometry due to its higher molecular weight. The efficacy of this compound as an internal standard is fundamentally dependent on its isotopic purity.
Isotopic Purity Data
The isotopic purity of commercially available this compound can vary between suppliers. The following table summarizes the reported isotopic purity from various vendors. Researchers should always refer to the certificate of analysis for lot-specific data.
| Supplier | Isotopic Purity Specification |
| Cayman Chemical | ≥99% deuterated forms (d1-d9)[1] |
| CDN Isotopes | 98 atom % D |
| Toronto Research Chemicals (TRC) | >95% (Chemical Purity by HPLC) |
| Santa Cruz Biotechnology | Not specified on the product page. A certificate of analysis for the non-deuterated form shows chemical purity analysis.[2] |
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound primarily relies on two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (LC-MS/MS) Method
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for determining the isotopic distribution of a labeled compound.
Objective: To determine the relative abundance of different isotopologues of this compound (d0 to d9).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)
-
Electrospray Ionization (ESI) source
Materials:
-
This compound sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Further dilute the stock solution with a methanol/water (1:1 v/v) mixture containing 0.1% formic acid to a final concentration of 1 µg/mL.
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 270 to 290 to observe the distribution of all isotopologues.
-
Selected Ion Monitoring (SIM): Monitor the specific m/z values for each isotopologue from d0 (unlabeled Tolbutamide, m/z 271.1) to d9 (fully deuterated, m/z 280.2).
-
Data Analysis: Integrate the peak area for each isotopologue. The isotopic purity is calculated based on the relative abundance of the d9 isotopologue compared to the sum of all isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
Quantitative ¹H NMR (qNMR) can be used to determine the degree of deuteration by measuring the residual proton signals.
Objective: To quantify the percentage of non-deuterated sites in the butyl group of this compound.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
This compound sample
-
Deuterated solvent with a known internal standard (e.g., CDCl₃ with 1% TMS).
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a precise volume of the deuterated solvent containing a certified internal standard.
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the signals corresponding to the residual protons on the butyl chain of this compound.
-
Integrate a well-resolved signal from the non-deuterated part of the molecule (e.g., the aromatic protons) to use as a reference.
-
The percentage of deuteration at each position can be calculated by comparing the integrals of the residual proton signals to the integral of the reference signal. The overall isotopic purity is an average of the deuteration levels at all nine positions.
-
Synthesis of this compound
Workflow for the Synthesis of this compound:
Caption: A potential synthetic workflow for this compound.
The key step in this synthesis is the use of commercially available butyl-d9-isocyanate, which would react with the sodium salt of p-toluenesulfonamide to yield the final deuterated product.
Mechanism of Action of Tolbutamide
Tolbutamide exerts its hypoglycemic effect by stimulating the release of insulin from pancreatic β-cells. The signaling pathway is initiated by its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel.
Signaling Pathway of Tolbutamide:
Caption: The signaling pathway of Tolbutamide in pancreatic β-cells.
This guide provides a foundational understanding of the isotopic purity of this compound, offering both quantitative data and methodological insights. For critical applications, it is imperative to consult the supplier's lot-specific certificate of analysis and to validate the isotopic purity in-house using the described analytical techniques.
References
An In-depth Technical Guide to the Synthesis and Characterization of Tolbutamide-d9
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of Tolbutamide-d9, a deuterated isotopologue of the first-generation sulfonylurea, Tolbutamide. Due to the kinetic isotope effect, deuterated compounds are gaining attention for their potential to improve the pharmacokinetic profiles of drugs.[1] this compound serves as an invaluable internal standard for the precise quantification of Tolbutamide in biological samples using mass spectrometry-based assays, such as GC-MS or LC-MS.[2][3] This document details a feasible synthetic route, outlines key characterization data, and provides explicit experimental protocols for its preparation and analysis.
Chemical and Physical Properties
This compound, with the IUPAC name N-((butyl-d9)carbamoyl)-4-methylbenzenesulfonamide, is structurally identical to Tolbutamide, except that all nine hydrogen atoms on the butyl group are replaced with deuterium.[4] This isotopic substitution results in a higher molecular weight compared to the parent compound.
| Property | Value | Reference |
| CAS Number | 1219794-57-6 | [4] |
| Molecular Formula | C₁₂H₉D₉N₂O₃S | |
| Molecular Weight | 279.40 g/mol | |
| Monoisotopic Mass | 279.16030433 Da | |
| Appearance | Solid | |
| Purity | ≥99% deuterated forms (d₁-d₉) | |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml | |
| Primary Use | Internal standard for quantification of Tolbutamide |
Synthesis of this compound
The synthesis of this compound mirrors the established routes for unlabeled Tolbutamide, with the critical substitution of a deuterated starting material. The most direct approach involves the reaction of p-toluenesulfonamide with butyl-d9-isocyanate. The deuterated isocyanate can be prepared from the corresponding deuterated butylamine.
Synthetic Pathway
The logical workflow for the synthesis is outlined below. It begins with a commercially available deuterated starting material, n-butyl-d9-amine, which is converted to an isocyanate, followed by a coupling reaction with p-toluenesulfonamide.
Experimental Protocol: Synthesis
This protocol describes the addition reaction between p-toluenesulfonamide and butyl-d9-isocyanate.
-
Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonamide (1.0 eq) and a suitable anhydrous solvent such as tetrahydrofuran (THF) or toluene.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or potassium carbonate (1.5 eq), to the suspension and stir until a clear solution is formed.
-
Isocyanate Addition: Slowly add butyl-d9-isocyanate (1.05 eq) to the reaction mixture at room temperature. An ice bath may be used to control any exotherm.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Acidify the aqueous mixture with 1M HCl to a pH of ~2-3 to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Alternatively, purify the product using flash column chromatography on silica gel.
-
-
Drying: Dry the purified product under a high vacuum to remove residual solvents.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary techniques employed are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Characterization Workflow
The following diagram illustrates the logical flow for the analytical characterization of the final product.
Summary of Characterization Data
The expected results from the characterization analyses are summarized below.
| Analysis Technique | Parameter | Expected Result for this compound | Comparison to Tolbutamide (Unlabeled) |
| LC-MS/MS (ESI+) | Parent Ion [M+H]⁺ | m/z ≈ 280.2 | m/z ≈ 271.1 |
| Key Fragment Ions | Expected fragments corresponding to the loss of the deuterated butyl isocyanate group and cleavage of the sulfonamide bond. | Quantifier transition: m/z 271 -> 172. | |
| ¹H NMR | Butyl Group Protons | Absence of signals in the ~0.9-3.2 ppm range. | Signals present for -CH₃, -CH₂-, -CH₂-, and -NH-CH₂- protons. |
| Aromatic Protons | Doublets observed at ~7.3 ppm and ~7.7 ppm. | Identical chemical shifts and splitting patterns. | |
| Sulfonamide NH | Broad singlet, chemical shift is solvent-dependent. | Identical chemical shift. | |
| ¹³C NMR | Butyl Group Carbons | Signals will be low-intensity multiplets due to C-D coupling. | Sharp singlets for C1', C2', C3', and C4'. |
| Aromatic Carbons | Signals corresponding to the p-tolyl group. | Identical chemical shifts. | |
| RP-HPLC | Retention Time | Nearly identical to unlabeled Tolbutamide under standard reversed-phase conditions. | Co-elution is expected. |
| Purity | >98% (by peak area) | N/A |
Experimental Protocols: Characterization
This protocol is adapted for the analysis of this compound, intended for use as an internal standard.
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI+.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transition (Predicted): Precursor ion (Q1): m/z 280.2. Product ions (Q3) should be optimized by infusing the standard, with expected fragments around m/z 172 (p-toluenesulfonamide moiety) and m/z 107.
-
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected signals: Aromatic protons, methyl protons of the tolyl group, and the two NH protons. The butyl region should be free of signals.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled carbon spectrum.
-
Expected signals: Aromatic carbons, methyl carbon, and carbonyl carbon. The four signals corresponding to the butyl chain carbons will appear as low-intensity multiplets due to C-D coupling and the absence of the Nuclear Overhauser Effect (NOE).
-
This method is designed to assess the chemical purity of the synthesized compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 228 nm.
-
Analysis: Calculate purity based on the relative peak area of the main product peak. The retention time should be compared with an authentic standard of unlabeled Tolbutamide.
References
An In-depth Technical Guide to the Mechanism of Action of Tolbutamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolbutamide, a first-generation sulfonylurea, has long been a cornerstone in the management of type 2 diabetes mellitus. Its primary mechanism of action revolves around the stimulation of insulin secretion from pancreatic β-cells. This is achieved through a direct interaction with the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and cellular responses that define Tolbutamide's therapeutic effect. It includes a compilation of quantitative data from key experimental findings, detailed methodologies for relevant assays, and visual representations of the underlying mechanisms to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Molecular Target and Binding Characteristics
Tolbutamide's principal molecular target is the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells.[1][2] This channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[1] Tolbutamide exerts its effects by binding to the SUR1 subunit.[1][2]
Binding Affinity
The binding of Tolbutamide to the SUR1 subunit has been characterized by its dissociation constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Parameter | Value | Experimental System | Notes |
| Ki | ~5 µM | Cloned β-cell (Kir6.2/SUR1) K-ATP channels expressed in Xenopus oocytes | High-affinity inhibition. |
| Ki | 2.0 µM | Wild-type K-ATP channels expressed in Xenopus oocytes | High-affinity site. |
| Ki | 1.8 mM | Wild-type K-ATP channels expressed in Xenopus oocytes | Low-affinity site. |
| Ki | 1.7 mM | Truncated Kir6.2 (Kir6.2ΔC36) expressed without SUR1 | Indicates the low-affinity site is on Kir6.2. |
| Ki | 1.6 µmol/l | Kir6.2-SUR1 expressed in Xenopus oocytes | High-affinity site from a two-site model fit. |
| Ki | 2.0 mmol/l | Kir6.2-SUR1 expressed in Xenopus oocytes | Low-affinity site from a two-site model fit. |
Signaling Pathway of Tolbutamide-Induced Insulin Secretion
The binding of Tolbutamide to the SUR1 subunit of the K-ATP channel initiates a cascade of events within the pancreatic β-cell, culminating in the exocytosis of insulin-containing granules.
Inhibition of K-ATP Channel and Membrane Depolarization
Under resting conditions, K-ATP channels are open, allowing potassium ions (K+) to flow out of the β-cell, which maintains a negative membrane potential. Tolbutamide binding to SUR1 leads to the closure of these channels. This inhibition of K+ efflux causes the β-cell membrane to depolarize.
The inhibitory concentration (IC50) of Tolbutamide on K-ATP channel currents provides a quantitative measure of its potency.
| Parameter | Value | Experimental Conditions | Cell Type |
| IC50 | ~7 µM | Whole-cell patch clamp | Mouse pancreatic β-cells |
| IC50 | 0.8 µM | Cell-attached membrane patches | Rat pancreatic β-cells |
| IC50 | 15 µM | After prolonged exposure (>20 min) to 0.3 mM H2O2 | Rat pancreatic β-cells |
| IC50 | 0.4 mM | Inside-out patch clamp, no nucleotides | Guinea-pig ventricular myocytes |
| IC50 | 0.1 mM | Inside-out patch clamp, with 0.1 mM ATP | Guinea-pig ventricular myocytes |
Influx of Calcium and Insulin Exocytosis
The depolarization of the β-cell membrane triggers the opening of voltage-dependent calcium channels (VDCCs). The subsequent influx of extracellular calcium (Ca2+) raises the intracellular Ca2+ concentration. This elevation in cytosolic Ca2+ is the primary trigger for the fusion of insulin-containing secretory granules with the plasma membrane and the subsequent release of insulin into the bloodstream.
The following diagram illustrates the signaling pathway of Tolbutamide-induced insulin secretion:
Dose-Dependent Effects and Glucose Potentiation
The effects of Tolbutamide on insulin secretion and intracellular calcium levels are dose-dependent and are significantly potentiated by the presence of glucose.
Dose-Response of Insulin Secretion
Tolbutamide stimulates insulin release in a concentration-dependent manner.
| Tolbutamide Concentration | Glucose Concentration | Effect on Insulin Release | Islet Model |
| 20-500 µg/ml | 75 mg/dl (low) | Rapid, dose-dependent increase | Perifused rat islets |
| 20 µM | 8 mM | Peak insulin release | In Vitro 3D TissueFlex® Islet Model |
Dose-Response of Intracellular Calcium
The rise in intracellular Ca2+ concentration is also dependent on the Tolbutamide concentration.
| Tolbutamide Concentration | Glucose Concentration | Effect on Intracellular [Ca2+] | Cell Model |
| 5-50 µM | 4 mM | Variable threshold for inducing a [Ca2+]i rise | Single mouse β-cells and clusters |
| 5-100 µM | 4 or 5 mM | Concentration-dependent rise in mean [Ca2+]i | Islet single cells and clusters |
| 5 µM | 7 mM and above | Threshold for increasing [Ca2+]i and insulin secretion | Mouse islets |
| 25 µM | 3 mM | Threshold for increasing [Ca2+]i | Mouse islets |
Potentiation by Glucose
Glucose enhances the insulinotropic effect of Tolbutamide through a dual mechanism: it increases the rise in intracellular Ca2+ and augments the action of Ca2+ on exocytosis.
Experimental Protocols
The following sections outline the methodologies for key experiments used to investigate the mechanism of action of Tolbutamide.
Radioligand Binding Assay for SUR1
This assay is used to determine the binding affinity of Tolbutamide to the SUR1 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the Ki of Tolbutamide for the SUR1 receptor.
Materials:
-
Membrane preparations from cells expressing SUR1 (e.g., COS-7 cells transfected with SUR1 cDNA).
-
Radiolabeled sulfonylurea (e.g., [3H]glibenclamide).
-
Unlabeled Tolbutamide.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold binding buffer).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Tolbutamide.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of Tolbutamide.
-
Determine the IC50 value (the concentration of Tolbutamide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Patch-Clamp Electrophysiology for K-ATP Channel Activity
This technique allows for the direct measurement of ion channel currents in response to Tolbutamide.
Objective: To measure the inhibitory effect of Tolbutamide on K-ATP channel currents.
Configurations:
-
Whole-cell: Measures the sum of currents from all channels in the cell membrane.
-
Inside-out patch: Allows for the application of substances to the intracellular face of the membrane patch.
Procedure (Inside-out patch):
-
A glass micropipette is sealed onto the surface of a pancreatic β-cell.
-
The pipette is withdrawn to excise a small patch of the membrane, with the intracellular side facing the bath solution.
-
The membrane patch is perfused with a solution containing ATP to keep the K-ATP channels closed.
-
A solution containing a K-ATP channel opener (e.g., diazoxide) is applied to activate the channels.
-
Varying concentrations of Tolbutamide are added to the bath solution, and the resulting inhibition of the K-ATP channel current is recorded.
-
The current measurements are used to generate a dose-response curve and calculate the IC50.
Islet Perifusion Assay for Insulin Secretion
This dynamic assay measures the rate of insulin secretion from isolated pancreatic islets in response to various stimuli.
Objective: To measure the dose-response of Tolbutamide-stimulated insulin secretion.
Procedure:
-
Isolated pancreatic islets are placed in a perifusion chamber and continuously supplied with a buffer solution containing a basal glucose concentration.
-
The effluent from the chamber is collected in fractions at regular intervals.
-
The islets are then stimulated with varying concentrations of Tolbutamide, with or without different glucose concentrations.
-
The insulin concentration in each collected fraction is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
The results are plotted as insulin secretion rate over time to analyze the dynamics and dose-dependency of the response.
Intracellular Calcium Measurement
This method uses fluorescent Ca2+ indicators to measure changes in intracellular calcium concentration in response to Tolbutamide.
Objective: To quantify the increase in intracellular [Ca2+] induced by Tolbutamide.
Procedure:
-
Pancreatic β-cells or islets are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The cells are placed on a microscope stage and perfused with a buffer solution.
-
The fluorescence of the dye is monitored over time using a fluorescence imaging system.
-
The cells are stimulated with different concentrations of Tolbutamide, and the change in fluorescence, which corresponds to the change in intracellular [Ca2+], is recorded.
-
The fluorescence data is calibrated to obtain absolute [Ca2+] values or expressed as a ratio of fluorescence at two different excitation wavelengths.
Conclusion
Tolbutamide's mechanism of action is a well-defined process initiated by its binding to the SUR1 subunit of the K-ATP channel in pancreatic β-cells. This interaction leads to channel closure, membrane depolarization, and a subsequent influx of calcium, which ultimately triggers the secretion of insulin. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuances of sulfonylurea action and to develop novel therapeutic strategies for the treatment of type 2 diabetes. The provided visualizations of the signaling pathways and experimental workflows serve as a clear and concise reference for understanding these complex processes.
References
Commercially Available Sources of Tolbutamide-d9: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available sources of Tolbutamide-d9, a deuterated analog of the sulfonylurea drug Tolbutamide. This guide is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate internal standard for the quantitative analysis of Tolbutamide in various biological matrices. This compound is a critical tool in pharmacokinetic, drug metabolism, and bioequivalence studies, enabling accurate and precise measurements by mass spectrometry-based assays.
Introduction to this compound
This compound (N-[(butyl-d9-amino)carbonyl]-4-methyl-benzenesulfonamide) is a stable isotope-labeled version of Tolbutamide where nine hydrogen atoms on the butyl group have been replaced with deuterium. This isotopic labeling results in a mass shift of +9 Da compared to the unlabeled parent compound. When used as an internal standard in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), this compound co-elutes with Tolbutamide but is readily distinguishable by its higher mass. This co-elution helps to compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of quantification.[1][2]
Commercial Sources and Quantitative Data
Several reputable suppliers offer this compound for research purposes. While the general quality is high, there are variations in the provided specifications. Researchers should always consult the lot-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information. The following table summarizes the available quantitative data from prominent suppliers.
| Supplier | CAS Number | Molecular Formula | Formula Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Available Quantities |
| Cayman Chemical | 1219794-57-6 | C₁₂H₉D₉N₂O₃S | 279.4 | ≥99% deuterated forms (d1-d9); ≤1% d0[3] | ≥98%[3] | 1 mg, 5 mg, 10 mg |
| MedchemExpress | 1219794-57-6 | C₁₂H₉D₉N₂O₃S | 279.4 | Not explicitly stated | 99.0% | Inquire for sizes |
| Santa Cruz Biotechnology | 1219794-57-6 | C₁₂H₉D₉N₂O₃S | 279.4 | Not explicitly stated | Not explicitly stated | Inquire for sizes |
| CDN Isotopes | 1219794-57-6 | C₁₂H₉D₉N₂O₃S | 279.4 | 98 atom % D | ≥98% | 5 mg, 10 mg |
| Toronto Research Chemicals (LGC Standards) | 1219794-57-6 | C₁₂D₉H₇N₂O₅S | 309.39 | Not explicitly stated | Not explicitly stated | 1 mg, 10 mg, 25 mg |
Note: The information in this table is based on publicly available data and may not reflect the most current specifications. It is crucial to obtain the Certificate of Analysis for the specific lot being purchased.
Experimental Protocols
The following section provides a detailed methodology for a typical bioanalytical experiment using a deuterated internal standard for the quantification of Tolbutamide in a biological matrix (e.g., human serum or plasma) by LC-MS/MS. This protocol is adapted from established methods for similar analytes.
Preparation of Stock and Working Solutions
-
Tolbutamide Stock Solution (1 mg/mL): Accurately weigh and dissolve Tolbutamide in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Serially dilute the Tolbutamide stock solution with a suitable solvent (e.g., 50% methanol in water) to prepare a series of calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in the same solvent as the working standards.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of the biological matrix (e.g., serum, plasma), calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 50 µL of the Internal Standard Working Solution to each tube (except for blank samples, to which 50 µL of the dilution solvent is added).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution.
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B) over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI) in positive or negative ion mode (optimization is recommended).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tolbutamide: m/z 271.1 → 172.1 (quantifier), 271.1 → 91.1 (qualifier).
-
This compound: m/z 280.1 → 172.1 (quantifier), 280.1 → 91.1 (qualifier).
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity.
-
Visualizations
Logical Workflow for Selecting a this compound Source
The following diagram illustrates the decision-making process for selecting a suitable commercial source of this compound based on research needs.
Experimental Workflow for Bioanalytical Quantification
This diagram outlines the key steps in a typical bioanalytical workflow for quantifying Tolbutamide using this compound as an internal standard.
References
Decoding the Certificate of Analysis for Tolbutamide-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Tolbutamide-d9, a deuterated internal standard crucial for accurate bioanalytical and pharmacokinetic studies. Understanding the data and methodologies presented in a CoA is paramount for ensuring the quality, reliability, and reproducibility of experimental results. This guide will dissect the key components of a this compound CoA, presenting quantitative data in structured tables, detailing the experimental protocols for each analysis, and illustrating the overall workflow.
Overview of this compound
This compound is the deuterium-labeled version of Tolbutamide, a first-generation sulfonylurea oral hypoglycemic agent.[1] It is primarily used as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Tolbutamide in biological matrices.[2][3] The nine deuterium atoms are typically located on the butyl group, providing a distinct mass difference from the unlabeled parent compound.
Table 1: General Product Information for this compound
| Parameter | Specification |
| Chemical Name | N-[(butyl-1,1,2,2,3,3,4,4,4-d9-amino)carbonyl]-4-methyl-benzenesulfonamide[2] |
| Synonyms | D 860-d9, U-2043-d9[2] |
| CAS Number | 1219794-57-6 |
| Molecular Formula | C₁₂H₉D₉N₂O₃S |
| Molecular Weight | 279.4 g/mol |
| Appearance | A solid |
Quantitative Analysis Summary
A Certificate of Analysis for this compound will typically include quantitative data on its identity, purity, and the extent of isotopic labeling. The following tables summarize the key analytical tests and their typical specifications.
Table 2: Purity and Isotopic Enrichment
| Test | Method | Specification |
| Chemical Purity | HPLC/UV | ≥ 98% |
| Isotopic Purity (Deuterated Forms) | LC-MS | ≥ 99% (d₁-d₉) |
| Isotopic Enrichment | ¹H NMR or LC-MS | ≥ 98 atom % D |
Table 3: Residual Impurities
| Test | Method | Specification |
| Residual Solvents | GC-FID (Headspace) | Conforms to USP <467> |
| Elemental Impurities | ICP-MS | Conforms to USP <232>/<233> |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Experimental Protocols
This section details the methodologies used to obtain the quantitative data presented in a typical this compound CoA.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
The chemical purity of this compound is determined by HPLC with UV detection to separate and quantify any non-deuterated or other structurally related impurities.
-
Instrumentation : An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A typical mobile phase could be a mixture of acetonitrile, methanol, and a buffer like 0.1% orthophosphoric acid.
-
Detection : UV detection at a wavelength of 231 nm.
-
Procedure : A standard solution of this compound is prepared in the mobile phase. The sample is injected into the HPLC system, and the peak areas of the main component and any impurities are integrated. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Isotopic Purity and Enrichment by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
Determining the isotopic purity and enrichment is critical for a deuterated standard. This analysis confirms the incorporation of deuterium and quantifies the distribution of different isotopologues.
-
Instrumentation : A high-resolution mass spectrometer (HR-MS) coupled with a liquid chromatography system (LC-MS) or a Nuclear Magnetic Resonance (NMR) spectrometer.
-
LC-MS Procedure :
-
A solution of this compound is infused into the mass spectrometer.
-
Full scan mass spectra are acquired to identify the molecular ions corresponding to the different deuterated species (d₀ to d₉).
-
The isotopic purity is determined by calculating the percentage of the sum of the intensities of the deuterated forms (d₁-d₉) relative to the total intensity of all forms (d₀-d₉).
-
-
¹H NMR Procedure :
-
A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
The ¹H NMR spectrum is acquired.
-
The absence or significant reduction of signals corresponding to the protons on the butyl chain confirms the high level of deuteration. The isotopic enrichment can be estimated by comparing the integration of the residual proton signals to a non-deuterated internal standard or a signal from the non-deuterated part of the molecule.
-
Residual Solvent Analysis by Gas Chromatography (GC)
This test identifies and quantifies any residual organic solvents that may be present from the synthesis and purification processes, ensuring they are below the safety limits defined by pharmacopeial standards.
-
Instrumentation : A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).
-
Methodology : The analysis follows the procedures outlined in USP General Chapter <467> Residual Solvents. Solvents are classified into Class 1 (to be avoided), Class 2 (to be limited), and Class 3 (less toxic).
-
Procedure :
-
A known amount of this compound is placed in a headspace vial with a suitable solvent (e.g., dimethyl sulfoxide).
-
The vial is heated to allow volatile solvents to partition into the headspace.
-
A sample of the headspace gas is injected into the GC.
-
The retention times and peak areas of any detected solvents are compared to those of known standards to identify and quantify them.
-
Elemental Impurity Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This analysis quantifies trace amounts of elemental impurities that may have been introduced during the manufacturing process.
-
Instrumentation : An Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).
-
Methodology : The procedure generally follows USP General Chapters <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures.
-
Procedure :
-
The this compound sample is digested using a mixture of concentrated acids in a closed microwave vessel.
-
The digested sample solution is introduced into the ICP-MS.
-
The instrument atomizes and ionizes the elements in the sample, which are then separated by their mass-to-charge ratio and detected.
-
The concentrations of specific elements are determined by comparing the signal intensities to those of certified reference materials.
-
Workflow and Data Interpretation
The following diagrams illustrate the general workflow for generating a Certificate of Analysis and the logical flow for assessing the quality of this compound.
Caption: General workflow for generating a Certificate of Analysis.
Caption: Logical flow for the quality assessment of this compound.
By thoroughly understanding the data and methodologies presented in the Certificate of Analysis, researchers can confidently use this compound as an internal standard, leading to more accurate and reliable results in their studies. This guide serves as a foundational resource for interpreting such critical documentation in a drug development and research environment.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Tolbutamide-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Tolbutamide-d9, a deuterated analog of the first-generation sulfonylurea oral hypoglycemic agent, Tolbutamide. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental insights, and a summary of its mechanism of action.
This compound serves as a crucial internal standard for the quantification of Tolbutamide in biological matrices using mass spectrometry-based assays, such as GC-MS or LC-MS.[1][2][3][4] Its use is pivotal in pharmacokinetic and metabolic studies due to the analytical precision afforded by stable isotope labeling.[1] The deuterium labeling enhances its utility in these applications without significantly altering its fundamental chemical behavior.
Core Physical and Chemical Data
The structural and property data for this compound are summarized below. These values are essential for the accurate preparation of standards, understanding its behavior in various analytical systems, and ensuring its stability.
General and Chemical Properties
| Property | Value | Source |
| Chemical Name | N-[(butyl-1,1,2,2,3,3,4,4,4-d9-amino)carbonyl]-4-methyl-benzenesulfonamide | |
| Synonyms | D 860-d9, U-2043-d9, this compound (butyl-d9) | |
| CAS Number | 1219794-57-6 | |
| Molecular Formula | C₁₂H₉D₉N₂O₃S | |
| Molecular Weight | 279.4 g/mol | |
| Exact Mass | 279.16030433 Da | |
| Chemical Purity | ≥98% (Tolbutamide) | |
| Deuterium Incorporation | ≥99% deuterated forms (d1-d9); ≤1% d0 |
Physical and Spectroscopic Properties
| Property | Value | Source |
| Physical Form | Solid | |
| Melting Point | 128.5-129.5 °C (for non-deuterated Tolbutamide) | |
| pKa | 5.3 (for non-deuterated Tolbutamide) | |
| Solubility | Soluble in Ethanol (≥30 mg/mL), DMF (≥30 mg/mL), and DMSO (≥30 mg/mL). | |
| Storage Conditions | Store at -20°C for long-term stability (≥ 4 years). Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. |
Mechanism of Action: Tolbutamide
As a deuterated analog, this compound is expected to exhibit the same mechanism of action as Tolbutamide. Tolbutamide exerts its glucose-lowering effects primarily by stimulating insulin secretion from the pancreatic β-cells. This action is contingent upon the presence of functional β-cells.
The key steps in the signaling pathway are:
-
Binding to SUR1: Tolbutamide binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the pancreatic β-cell membrane.
-
K-ATP Channel Closure: This binding event leads to the closure of the K-ATP channel.
-
Membrane Depolarization: The closure of the K-ATP channel inhibits potassium efflux, causing the cell membrane to depolarize.
-
Calcium Influx: Depolarization activates voltage-gated calcium channels, leading to an influx of calcium ions (Ca²⁺) into the β-cell.
-
Insulin Secretion: The rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in the secretion of insulin into the bloodstream.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and full characterization of this compound are proprietary to the manufacturers, this section outlines the general methodologies that would be employed to determine its key properties.
Determination of Purity and Identity by HPLC
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a standard approach for assessing the purity of Tolbutamide and its deuterated analog.
-
Instrumentation: An isocratic HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector is suitable.
-
Mobile Phase: A common mobile phase composition is a mixture of an organic solvent like methanol or acetonitrile and an acidic aqueous buffer (e.g., 0.1% orthophosphoric acid). A typical ratio could be Methanol: 0.1% Orthophosphoric acid: Acetonitrile (10:30:60).
-
Detection: UV detection is carried out at a wavelength of approximately 230-231 nm.
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing the compound and dissolving it in the mobile phase. This stock is then serially diluted to create working standards.
-
Analysis: The retention time of the this compound peak is compared to a non-deuterated Tolbutamide standard to confirm identity, and the peak area is used to determine purity.
References
Tolbutamide-d9 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Tolbutamide-d9, a deuterated analog of the first-generation sulfonylurea drug, tolbutamide. This guide is intended for use by researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and a depiction of the relevant biological signaling pathway.
Core Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Parameter | Value |
| CAS Number | 1219794-57-6 |
| Molecular Formula | C₁₂H₉D₉N₂O₃S |
| Molecular Weight | 279.40 g/mol |
Mechanism of Action and Signaling Pathway
Tolbutamide exerts its primary therapeutic effect by stimulating insulin secretion from pancreatic β-cells. This action is mediated through its interaction with the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel. The binding of tolbutamide to SUR1 initiates a cascade of events leading to insulin release.
The signaling pathway is as follows:
-
Tolbutamide binds to the SUR1 subunit of the K-ATP channel on the pancreatic β-cell membrane.
-
This binding event leads to the closure of the K-ATP channel, which is composed of SUR1 and the inwardly rectifying potassium channel subunit Kir6.2.
-
The closure of the K-ATP channel inhibits the efflux of potassium ions (K⁺) from the β-cell.
-
The resulting accumulation of intracellular K⁺ causes depolarization of the cell membrane.
-
This depolarization triggers the opening of voltage-gated calcium channels (Ca²⁺).
-
The influx of extracellular Ca²⁺ into the cell raises the intracellular calcium concentration.
-
Elevated intracellular Ca²⁺ levels stimulate the exocytosis of insulin-containing granules from the β-cell, releasing insulin into the bloodstream.
Tolbutamide-induced insulin secretion pathway.
Experimental Protocols
This compound is primarily utilized as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of tolbutamide in biological matrices.[1] Below is a representative experimental protocol for such an application.
Objective: To quantify the concentration of tolbutamide in human plasma using this compound as an internal standard by LC-MS/MS.
Materials:
-
Human plasma samples
-
Tolbutamide analytical standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC vials
Instrumentation:
-
A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
A suitable reversed-phase HPLC column (e.g., C18).
Experimental Workflow:
References
Deuterium labeling position in Tolbutamide-d9
An In-depth Technical Guide to Tolbutamide-d9: Isotopic Labeling, Characterization, and Application
Abstract
Isotopically labeled compounds are indispensable tools in modern drug discovery and development, facilitating sensitive and accurate quantification in complex biological matrices. This compound, a stable isotope-labeled analog of the first-generation sulfonylurea oral hypoglycemic agent Tolbutamide, serves as a critical internal standard for pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the deuterium labeling positions in this compound, its physicochemical properties, a logical synthetic pathway, and its primary application in bioanalytical methodologies.
Introduction to Isotopic Labeling in Drug Analysis
The incorporation of stable isotopes, such as deuterium (²H or D), into drug molecules is a widely adopted strategy in pharmaceutical research.[1] Deuteration, the replacement of a hydrogen atom with a deuterium atom, creates a molecule that is chemically identical to the parent compound but has a higher mass. This mass shift is readily detectable by mass spectrometry (MS), making deuterated analogs ideal internal standards for quantitative analysis.[2] The carbon-deuterium (C-D) bond is also stronger than the carbon-hydrogen (C-H) bond, which can sometimes alter the metabolic profile of a drug, a field of study known as the "deuterium kinetic isotope effect".[3][4]
This compound is the deuterated form of Tolbutamide, a potassium channel blocker used to treat type 2 diabetes.[1] Its primary utility is as an internal standard for the precise quantification of Tolbutamide in biological samples via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
Definitive Deuterium Labeling Position
The core characteristic of this compound is the precise location of its nine deuterium atoms. Chemical nomenclature and structural identifiers unequivocally place the deuterium labels on the n-butyl group of the molecule. All hydrogen atoms on the butyl chain are replaced by deuterium.
-
IUPAC Name: 1-(4-methylphenyl)sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea
-
Formal Name: N-[(butyl-1,1,2,2,3,3,4,4,4-d9-amino)carbonyl]-4-methyl-benzenesulfonamide
The structure consists of a p-tolylsulfonyl group and a deuterated butylurea moiety. The labeling is confined to the alkyl side chain, which is not the primary site of metabolic oxidation in Tolbutamide. The main metabolic pathway involves the oxidation of the p-methyl group on the aromatic ring. This ensures that the internal standard and the analyte have similar chromatographic behavior and extraction recovery while being clearly distinguishable by mass spectrometry.
Physicochemical and Structural Data
Quantitative data for this compound is summarized in the tables below for easy reference.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1219794-57-6 | |
| Molecular Formula | C₁₂H₉D₉N₂O₃S | |
| Molecular Weight | 279.4 g/mol | |
| Monoisotopic Mass | 279.16030433 Da | |
| Appearance | A solid | |
| Purity | ≥99% deuterated forms (d₁-d₉) |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml | |
Table 2: Structural Identifiers for this compound
| Identifier | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 1-(4-methylphenyl)sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea | |
| SMILES | CC1=CC=C(S(NC(NC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=O)(=O)=O)C=C1 | |
| InChI | InChI=1S/C12H18N2O3S/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15)/i1D3,3D2,4D2,9D2 |
| InChIKey | JLRGJRBPOGGCBT-ZYWCKPJZSA-N | |
Synthesis and Structural Verification
While specific synthesis protocols for commercial this compound are proprietary, a logical synthetic route can be inferred from standard organic chemistry principles. The synthesis would likely involve the reaction of p-toluenesulfonamide with a fully deuterated butyl isocyanate (d₉-butyl isocyanate).
Experimental Protocols for Structural Verification
Confirmation of the isotopic labeling position and purity requires robust analytical techniques.
A. Mass Spectrometry (MS) Protocol This hypothetical protocol is based on standard methods for small molecule analysis.
-
System: Ultra-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (UPLC-MS/MS).
-
Chromatography:
-
Column: UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution using A) 0.1% formic acid in water and B) Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Analysis: Full scan analysis to confirm the molecular ion peak ([M-H]⁻ or [M+H]⁺) corresponding to the mass of this compound (279.4).
-
Purity Check: Monitor for the presence and relative abundance of the unlabeled Tolbutamide (mass 270.4) and partially deuterated variants (d₁-d₈) to confirm isotopic purity is ≥99%.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol NMR is the gold standard for unambiguous structure elucidation.
-
¹H NMR (Proton NMR):
-
Objective: To confirm the absence of protons on the butyl group.
-
Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Expected Result: The spectrum would show signals for the aromatic protons and the p-methyl protons. The characteristic signals for the butyl group protons (typically in the 0.8-3.0 ppm range) would be absent or significantly diminished, confirming successful deuteration.
-
-
²H NMR (Deuterium NMR):
-
Objective: To directly observe the deuterium nuclei.
-
Procedure: Acquire a deuterium spectrum of the sample.
-
Expected Result: The spectrum would show signals in regions corresponding to the chemical shifts of the butyl group, confirming the presence and location of the deuterium atoms.
-
-
¹³C NMR (Carbon NMR):
-
Objective: To confirm the carbon skeleton.
-
Expected Result: The signals for the butyl group carbons would exhibit splitting patterns characteristic of C-D coupling, further confirming the labeling.
-
Application as an Internal Standard in Bioanalysis
The primary application of this compound is as an internal standard in quantitative bioanalytical assays. An ideal internal standard co-elutes with the analyte, experiences similar matrix effects, and is clearly distinguishable by the detector. This compound fulfills these criteria perfectly for the analysis of Tolbutamide.
The workflow for a typical pharmacokinetic study using this compound is outlined below.
By adding a known amount of this compound to each sample, any variability during sample preparation and analysis can be normalized. The concentration of the unlabeled Tolbutamide is then calculated by comparing its MS peak area to that of the this compound internal standard.
Conclusion
This compound is a well-characterized stable isotope-labeled compound with nine deuterium atoms specifically located on the n-butyl group. This precise and high-level deuteration makes it an excellent internal standard for robust and accurate quantification of Tolbutamide in research and clinical settings. Its chemical properties, predictable synthesis, and straightforward application in established LC-MS workflows underscore its value to researchers, toxicologists, and drug development professionals.
References
Methodological & Application
Application Notes: The Use of Tolbutamide-d9 as an Internal Standard in LC-MS/MS Bioanalysis
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Tolbutamide-d9 for Pharmacokinetic Studies of Tolbutamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the use of Tolbutamide-d9 as an internal standard in the pharmacokinetic analysis of Tolbutamide. The use of a stable isotope-labeled internal standard is crucial for correcting sample preparation variability and matrix effects, thereby ensuring accurate and precise quantification of the analyte by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below cover an in vivo study design in a rat model and a comprehensive bioanalytical method for plasma sample analysis.
Introduction to Tolbutamide and Pharmacokinetics
Tolbutamide is a first-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] It primarily acts by stimulating insulin secretion from pancreatic β-cells.[2][3] Understanding the pharmacokinetic profile of Tolbutamide—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental for determining appropriate dosage regimens and assessing potential drug-drug interactions.
Pharmacokinetic studies rely on accurate quantification of the drug in biological matrices over time. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using mass spectrometry. Because this compound is chemically identical to Tolbutamide but has a different mass, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects, allowing for highly reliable correction and quantification.
Metabolic Pathway of Tolbutamide
Tolbutamide is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9.[4][5] The initial and principal metabolic step is the oxidation of the p-methyl group to a hydroxymethyl group, forming hydroxytolbutamide. This active metabolite is subsequently oxidized by cytosolic enzymes to the inactive carboxytolbutamide. Up to 75% of an administered dose can be recovered in the urine within 24 hours as these metabolites.
Caption: Metabolic pathway of Tolbutamide.
Pharmacokinetic Properties of Tolbutamide
The pharmacokinetic parameters of Tolbutamide can vary among populations. The data below is compiled from studies in healthy human volunteers.
| Parameter | Value | Reference |
| Time to Peak (Tmax) | 3 - 5 hours | |
| Elimination Half-Life (t½) | 4.5 - 9.1 hours | |
| Plasma Protein Binding | ~95% | |
| Volume of Distribution (Vd/F) | 9.1 ± 1.7 L | |
| Apparent Clearance (CL/F) | 637 ± 88 mL/h | |
| Primary Route of Excretion | Renal (as metabolites) |
Experimental Protocols
The following protocols describe a typical preclinical pharmacokinetic study of orally administered Tolbutamide in rats, followed by bioanalysis using LC-MS/MS with this compound as an internal standard.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedures for administering Tolbutamide to rats and collecting plasma samples for analysis.
Materials:
-
Tolbutamide
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose in water)
-
Sprague-Dawley rats (male, 200-250g)
-
Oral gavage needles
-
Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)
-
Centrifuge
Procedure:
-
Acclimatization: Acclimate rats for at least one week prior to the study with free access to standard chow and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with water available ad libitum.
-
Dosing Formulation: Prepare a suspension of Tolbutamide in the vehicle solution at a concentration suitable for the desired dose (e.g., 10 mg/kg) in a volume of 5-10 mL/kg.
-
Administration: Administer the Tolbutamide formulation to each rat via oral gavage. Record the exact time of dosing.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at the following time points: pre-dose (0 h), and 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately transfer blood samples into tubes containing anticoagulant. Centrifuge the tubes at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Transfer the resulting plasma supernatant to clearly labeled microcentrifuge tubes and store at -80°C until analysis.
Caption: Experimental workflow for a pharmacokinetic study.
Bioanalytical Method: LC-MS/MS
This protocol provides a robust method for the quantification of Tolbutamide in rat plasma using this compound as an internal standard.
Materials and Reagents:
-
Rat plasma samples, calibration standards, and quality control (QC) samples
-
Tolbutamide and this compound reference standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid, LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes and plates
Procedure:
1. Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of Tolbutamide and this compound in methanol.
-
Prepare a series of Tolbutamide working solutions by serial dilution of the stock solution to create calibration standards (e.g., 10 - 20,000 ng/mL).
-
Prepare a working solution of the internal standard (IS), this compound, at a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:water.
2. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples (unknowns, standards, QCs) into a 96-well plate or microcentrifuge tubes.
-
Add 150 µL of the internal standard working solution in acetonitrile to each sample. This serves to precipitate proteins and add the IS simultaneously.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4°C (e.g., 4000 x g for 15 minutes) to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
3. LC-MS/MS Conditions: The following are typical starting conditions that may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold 1 min, return to 10% B |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See table below |
4. Mass Spectrometry Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) |
| Tolbutamide | 271.1 m/z | 172.0 m/z |
| This compound (IS) | 280.1 m/z | 172.0 m/z |
| MRM transitions based on published data. |
5. Data Analysis:
-
Integrate the peak areas for both Tolbutamide and this compound for all samples.
-
Calculate the peak area ratio (Tolbutamide Area / this compound Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Tolbutamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Use the resulting concentration-time data to calculate pharmacokinetic parameters (e.g., AUC, Cmax, t½) using non-compartmental analysis software.
References
Quantitative Analysis of Tolbutamide in Human Plasma Using a Stable Isotope-Labeled Internal Standard, Tolbutamide-d9
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of Tolbutamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Tolbutamide-d9, a stable isotope-labeled internal standard, to ensure high accuracy and precision, a critical requirement in pharmacokinetic and bioequivalence studies.[1] The use of a deuterated internal standard is a cornerstone of robust bioanalytical methods as it effectively compensates for matrix effects and variability during sample preparation and analysis.[2][3][4] This application note includes a comprehensive experimental protocol, quantitative data, and a visual representation of the analytical workflow.
Introduction
Tolbutamide is a first-generation sulfonylurea medication used to treat type 2 diabetes. It functions by stimulating the secretion of insulin from pancreatic β-cells. Accurate measurement of Tolbutamide concentrations in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction assessments.
The "gold standard" for quantitative bioanalysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity, selectivity, and speed.[5] The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended by regulatory agencies. This compound is chemically identical to Tolbutamide, ensuring that it co-elutes and experiences similar ionization effects, thereby correcting for potential analytical variability. This method outlines a validated approach for the reliable quantification of Tolbutamide in human plasma.
Experimental Workflow
The overall workflow for the quantitative analysis of Tolbutamide is depicted below.
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tolbutamide-d9 in Metabolic Stability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic stability is a critical parameter assessed during drug discovery and development, providing insights into a compound's pharmacokinetic profile, particularly its half-life and clearance. In vitro assays using liver fractions, such as microsomes or hepatocytes, are routinely employed to determine the intrinsic clearance (CLint) of new chemical entities. Tolbutamide, a first-generation sulfonylurea, is a well-characterized substrate of the cytochrome P450 enzyme CYP2C9 and is often used as a probe for this major drug-metabolizing enzyme.
Tolbutamide-d9, a deuterated analog of tolbutamide, serves as a valuable tool in metabolic stability studies. The replacement of nine hydrogen atoms with deuterium on the butyl group can introduce a kinetic isotope effect (KIE), potentially slowing down the rate of metabolism at that position.[1][2][3][4] This property makes this compound an excellent internal standard for quantitative bioanalysis and a useful research compound for investigating CYP2C9 metabolism and the impact of deuteration on drug disposition. These application notes provide detailed protocols for utilizing this compound in metabolic stability assays.
Application
The primary application of this compound in this context is to serve as a substrate in in vitro metabolic stability assays to determine its intrinsic clearance and half-life, primarily mediated by CYP2C9. By comparing its metabolic rate to that of unlabeled tolbutamide, researchers can investigate the kinetic isotope effect of deuteration on CYP2C9-mediated metabolism. Furthermore, due to its identical chemical properties to tolbutamide but different mass, this compound is an ideal internal standard for LC-MS/MS-based quantification of tolbutamide and its metabolites in various biological matrices.
Principle of the Assay
The in vitro metabolic stability assay involves incubating this compound with a metabolically active system, such as human liver microsomes (HLM), in the presence of necessary cofactors, primarily NADPH.[5] Over time, the concentration of this compound is measured using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the parent compound is then used to calculate key pharmacokinetic parameters, including the in vitro half-life (t½) and intrinsic clearance (CLint).
Metabolic Pathway of Tolbutamide
Tolbutamide is primarily metabolized in the liver by CYP2C9. The major metabolic pathway involves the oxidation of the p-methyl group to form hydroxytolbutamide, which is subsequently oxidized to the inactive metabolite, carboxytolbutamide.
Caption: Metabolic pathway of this compound.
Experimental Protocols
Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes (HLM)
This protocol outlines the procedure for determining the metabolic stability of this compound using pooled human liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., Tolbutamide-d10 or other suitable compound in ACN)
-
96-well plates
-
Incubator/shaker set to 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Thaw the HLM on ice. Prepare a working solution of HLM at 1 mg/mL in 0.5 M potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the components in the following order:
-
Potassium phosphate buffer
-
HLM working solution (to a final protein concentration of 0.5 mg/mL)
-
This compound working solution (to a final concentration of 1 µM)
-
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes to precipitate the proteins.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Experimental Workflow Diagram:
Caption: Workflow for the metabolic stability assay.
Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites
This protocol provides a starting point for the development of an LC-MS/MS method for the quantification of this compound.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (suggested):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from its metabolites (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters (predicted):
The following are predicted mass transitions for this compound and its deuterated metabolites. These should be optimized on the specific instrument being used.
| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) |
| This compound | 279.2 | 181.1 |
| Hydroxy-tolbutamide-d9 | 295.2 | 197.1 |
| Carboxy-tolbutamide-d9 | 309.2 | 211.1 |
| Tolbutamide (for comparison) | 271.1 | 172.1 |
| Hydroxytolbutamide | 287.1 | 188.1 |
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
Data Presentation
Table 1: In Vitro Metabolic Parameters of Tolbutamide in Human Liver Microsomes
| Parameter | Value | Reference |
| Km (for hydroxylation) | 120 ± 41 µM | |
| Vmax (for hydroxylation) | 0.273 ± 0.066 nmol/min/mg | |
| In Vitro Intrinsic Clearance (CLint) in Rat Hepatocytes | 0.085 min⁻¹ (per unit volume of hepatocytes) |
Note on Kinetic Isotope Effect (KIE):
The C-D bond is stronger than the C-H bond. Since the metabolism of tolbutamide to hydroxytolbutamide involves the cleavage of a C-H bond on the methyl group, replacing these hydrogens with deuterium is expected to slow down this rate-limiting step. This would result in a decreased rate of metabolism for this compound compared to unlabeled tolbutamide, leading to a longer observed in vitro half-life and a lower calculated intrinsic clearance. The magnitude of this effect would depend on the extent to which C-H bond cleavage is the rate-determining step in the overall metabolic process.
Summary
This compound is a valuable tool for researchers in drug metabolism and pharmacokinetics. The provided protocols offer a framework for conducting metabolic stability assays to determine the intrinsic clearance and half-life of this deuterated compound. The expected kinetic isotope effect makes this compound an interesting probe for studying CYP2C9 activity and the impact of deuteration on drug metabolism. The data and methods described herein should enable researchers to effectively incorporate this compound into their in vitro ADME studies.
References
Application Note: High-Throughput Bioanalytical Method for the Quantification of Tolbutamide in Human Plasma using Tolbutamide-d9 Internal Standard by LC-MS/MS
Introduction
Tolbutamide is a first-generation potassium channel blocker of the sulfonylurea class used in the management of type 2 diabetes mellitus. Accurate and reliable quantification of Tolbutamide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust, sensitive, and high-throughput bioanalytical method for the determination of Tolbutamide in human plasma using its stable isotope-labeled deuterated internal standard, Tolbutamide-d9. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity.[1][2][3][4] The use of a deuterated internal standard like this compound is critical as it shares near-identical physicochemical properties with the analyte, ensuring accurate compensation for variability during sample preparation and analysis.[1]
Principle
The method involves a simple protein precipitation step for the extraction of Tolbutamide and the internal standard (this compound) from human plasma. The chromatographic separation is achieved on a reversed-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source. Quantification is based on the peak area ratio of the analyte to the internal standard.
Experimental Protocols
1. Materials and Reagents
-
Tolbutamide reference standard (Purity ≥ 98%)
-
This compound internal standard (Purity ≥ 98%, Isotopic Purity ≥ 99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA as anticoagulant)
2. Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh about 10 mg of Tolbutamide and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Tolbutamide stock solution with 50:50 (v/v) acetonitrile:water to obtain working standard solutions for calibration curve and quality control samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
-
4. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
5. LC-MS/MS Conditions
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 20 |
| 3.5 | 20 |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Temperature | 500 °C |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | DP (V) | EP (V) | CE (V) | CXP (V) |
| Tolbutamide | 269.1 | 169.8 | -60 | -10 | -25 | -12 |
| This compound | 278.1 | 178.8 | -60 | -10 | -25 | -12 |
DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential
Method Validation Summary
The bioanalytical method was validated according to the FDA and EMA guidelines. The validation parameters are summarized below.
1. Linearity and Range
The calibration curve was linear over the concentration range of 5 to 5000 ng/mL for Tolbutamide in human plasma. The coefficient of determination (r²) was consistently > 0.99.
2. Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are presented in Table 3.
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 5 | 6.8 | -2.5 | 8.2 | -1.8 |
| LQC | 15 | 4.5 | 1.2 | 5.9 | 2.5 |
| MQC | 250 | 3.1 | -0.8 | 4.2 | -0.5 |
| HQC | 4000 | 2.5 | 2.1 | 3.5 | 1.9 |
3. Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels. The results are summarized in Table 4.
Table 4: Recovery and Matrix Effect Data
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 15 | 92.5 | 98.2 |
| MQC | 250 | 94.1 | 101.5 |
| HQC | 4000 | 93.6 | 99.8 |
4. Stability
The stability of Tolbutamide in human plasma was evaluated under various storage and handling conditions. The results are presented in Table 5.
Table 5: Stability Data
| Stability Condition | Duration | Stability (% of Nominal) |
| Bench-top | 6 hours at Room Temperature | 98.5 |
| Freeze-Thaw | 3 cycles | 96.8 |
| Autosampler | 24 hours at 4°C | 99.2 |
| Long-term | 90 days at -80°C | 97.5 |
Visualizations
A typical bioanalytical workflow for the quantification of Tolbutamide in plasma.
Logical relationship of quantification with an internal standard.
This application note presents a validated LC-MS/MS method for the quantification of Tolbutamide in human plasma using this compound as an internal standard. The method is rapid, sensitive, accurate, and precise, making it suitable for high-throughput bioanalysis in clinical and research settings. The simple protein precipitation sample preparation procedure and short chromatographic run time contribute to the efficiency of the method. The use of a deuterated internal standard ensures the reliability and robustness of the results.
References
Application Notes and Protocols for Tolbutamide Analysis Using Tolbutamide-d9 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolbutamide is a first-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes. Accurate and precise quantification of Tolbutamide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[1][2] The use of a stable isotope-labeled internal standard, such as Tolbutamide-d9, is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variability during sample preparation and instrument analysis.[3][4][5] this compound, a deuterium-labeled analog of Tolbutamide, co-elutes with the analyte and has nearly identical chemical and physical properties, leading to improved accuracy and precision in LC-MS/MS assays.
This document provides detailed application notes and protocols for the sample preparation of Tolbutamide from biological matrices (e.g., plasma, serum) using this compound as an internal standard. Three common sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The choice of sample preparation technique can significantly impact assay performance. The following table summarizes typical quantitative data for each method, allowing for an easy comparison of their effectiveness.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | 84.2% to 98.5% | Good recovery | High recovery rates |
| Matrix Effect | Minimized by using stable isotope-labeled internal standards | Effective for extracting analytes with different polarities from complex matrices | Reduced matrix interference |
| Lower Limit of Quantification (LLOQ) | 75 ng/mL in human serum | 10 ng/mL in rat plasma | N/A |
| Linearity Range | 75-36,000 ng/mL in human serum | 10–20,000 ng/mL for tolbutamide in rat plasma | N/A |
| Intra- and Inter-day Precision (%CV) | <13% (<17% at LLOQ) | <12% | N/A |
| Intra- and Inter-day Accuracy (%Bias) | <13% (<17% at LLOQ) | 88.8–109.7% | N/A |
N/A: Specific quantitative data for Tolbutamide using this method was not available in the provided search results. The general performance characteristics are noted.
Experimental Protocols & Workflows
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing proteins from biological samples, making it suitable for high-throughput analysis.
Protocol:
-
To 50 µL of plasma or serum sample in a microcentrifuge tube, add 50 µL of water containing 0.1% formic acid.
-
Add 300 µL of a precipitation solution, consisting of acetonitrile/methanol (9:1, v/v) and containing this compound at a concentration of 2,400 ng/mL.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 80 µL of the clear supernatant to a clean tube or a 96-well plate.
-
Dilute the supernatant with 20 µL of 30% aqueous methanol containing 0.1% formic acid.
-
The sample is now ready for injection into the LC-MS/MS system.
Workflow Diagram:
Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. This method is effective for removing salts and other polar interferences.
Protocol:
-
Pipette 100 µL of plasma or serum sample into a clean glass tube.
-
Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 50 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0) to adjust the sample pH.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Vortex the mixture vigorously for 2 minutes to facilitate the extraction of Tolbutamide and this compound into the organic phase.
-
Centrifuge at 4,000 × g for 10 minutes to achieve complete phase separation.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile-0.1% formic acid).
-
The sample is now ready for LC-MS/MS analysis.
Workflow Diagram:
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while matrix interferences are washed away. This method can provide cleaner extracts and higher concentration factors compared to PPT and LLE.
Protocol:
-
Conditioning: Condition a suitable SPE cartridge (e.g., a reversed-phase C18 or a mixed-mode cartridge) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Sample Loading:
-
Pre-treat 200 µL of plasma or serum by adding 10 µL of this compound internal standard solution and 200 µL of 4% phosphoric acid.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.
-
Elution: Elute the Tolbutamide and this compound from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
The sample is now ready for injection into the LC-MS/MS system.
Workflow Diagram:
LC-MS/MS Parameters
While specific parameters should be optimized for the instrument in use, the following provides a general starting point for the analysis of Tolbutamide and this compound.
-
Chromatographic Column: A C18 reversed-phase column is commonly used (e.g., Zorbax SB-C18, 2.1 mm × 50 mm, 3.5 µm).
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid, is often employed.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.
-
Mass Spectrometry: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. The specific precursor-to-product ion transitions for Tolbutamide and this compound need to be determined.
Conclusion
The choice of sample preparation technique for Tolbutamide analysis depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and the complexity of the biological matrix. Protein precipitation is a fast and simple method suitable for high-throughput screening. Liquid-liquid extraction offers a good balance between cleanup efficiency and ease of use. Solid-phase extraction provides the cleanest extracts and is ideal for assays requiring the highest sensitivity and selectivity. The use of this compound as an internal standard is highly recommended for all three methods to ensure the highest accuracy and precision in the quantification of Tolbutamide.
References
Application Notes and Protocols for Tolbutamide-d9 Detection by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Tolbutamide-d9 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated analog of Tolbutamide and is commonly utilized as an internal standard (IS) in pharmacokinetic and drug metabolism studies to ensure accurate quantification of Tolbutamide in biological matrices.
Introduction
Tolbutamide is a first-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes. Accurate determination of its concentration in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects, leading to improved precision and accuracy.
This application note outlines the necessary mass spectrometry parameters, sample preparation protocols, and liquid chromatography conditions for the successful detection and quantification of this compound.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is effective for the extraction of Tolbutamide and this compound from plasma or serum samples.
Materials:
-
Biological matrix (e.g., human plasma, rat plasma)
-
This compound internal standard solution
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (e.g., plasma).
-
Spike the sample with an appropriate volume of this compound internal standard working solution to achieve the desired final concentration.
-
Add 300 µL of cold acetonitrile/methanol (9:1, v/v) to precipitate the proteins.
-
Vortex the mixture vigorously for 30 seconds to 1 minute.
-
Centrifuge the tubes at high speed (e.g., 13,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
If necessary, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
Liquid Chromatography (LC)
A reversed-phase C18 column is suitable for the chromatographic separation of Tolbutamide and this compound.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Gradient | A suitable gradient should be optimized to ensure baseline separation of the analyte from matrix components. A typical starting condition is 95% A, ramping to 95% B over a few minutes. |
Mass Spectrometry (MS)
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for sensitive and selective quantification. Electrospray ionization (ESI) in negative ion mode is commonly used for Tolbutamide analysis.
2.3.1. This compound Mass Spectrometry Parameters
The following table summarizes the key mass spectrometry parameters for the detection of this compound.
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Precursor Ion (Q1) | m/z 279.2 |
| Product Ion (Q3) | m/z 172.1 |
| Dwell Time | 25 - 200 ms |
| Collision Gas | Argon |
Note: The precursor ion for this compound reflects the addition of 9 daltons to the monoisotopic mass of Tolbutamide.
2.3.2. Protocol for Optimization of MS Parameters (Collision Energy and Declustering Potential)
To achieve the highest sensitivity, it is crucial to optimize the collision energy (CE) and declustering potential (DP) for the specific mass spectrometer being used. This can be done by infusing a standard solution of this compound directly into the mass spectrometer.
Materials:
-
This compound standard solution (e.g., 100 ng/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid)
-
Syringe pump
-
Mass spectrometer with manual tuning capability
Procedure:
-
Set up the mass spectrometer in negative ionization mode.
-
Infuse the this compound standard solution at a constant flow rate (e.g., 5-10 µL/min) directly into the ESI source.
-
In the tuning software, set the precursor ion (Q1) to m/z 279.2 and the product ion (Q3) to m/z 172.1.
-
Declustering Potential (DP) Optimization:
-
Set a moderate collision energy (e.g., -20 V).
-
Ramp the declustering potential across a relevant range (e.g., -100 V to 0 V) and monitor the intensity of the precursor ion (m/z 279.2).
-
The optimal DP is the value that gives the maximum intensity of the precursor ion without causing significant in-source fragmentation.
-
-
Collision Energy (CE) Optimization:
-
Set the declustering potential to the optimized value from the previous step.
-
Ramp the collision energy across a range (e.g., -40 V to -10 V) and monitor the intensity of the product ion (m/z 172.1).
-
The optimal CE is the value that produces the highest intensity for the product ion.
-
-
Record the optimized DP and CE values for use in the analytical method.
Data Presentation
The following tables summarize the quantitative parameters for a typical LC-MS/MS assay for Tolbutamide using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters for Tolbutamide and this compound
| Compound | Ionization Mode | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) | Collision Energy (CE) |
| Tolbutamide | ESI Negative | 270.1 | 171.1 | Instrument Dependent | Instrument Dependent |
| This compound | ESI Negative | 279.2 | 172.1 | Instrument Dependent | Instrument Dependent |
Note: DP and CE values should be optimized on the specific instrument used as described in section 2.3.2.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound.
Signaling Pathway
While this compound is an analytical standard and does not have a signaling pathway itself, its non-deuterated counterpart, Tolbutamide, exerts its therapeutic effect by interacting with the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. The following diagram illustrates this mechanism.
Application of Tolbutamide-d9 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Tolbutamide-d9 in drug metabolism studies. This compound, a deuterated analog of the sulfonylurea drug Tolbutamide, serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of Tolbutamide and its metabolites in various biological matrices. Its use is critical in preclinical and clinical research to understand the pharmacokinetics, metabolic pathways, and potential drug-drug interactions of Tolbutamide.
Introduction to Tolbutamide Metabolism
Tolbutamide is predominantly metabolized in the liver by the polymorphic cytochrome P450 enzyme, CYP2C9.[1][2] The primary metabolic pathway involves the hydroxylation of the tolyl methyl group to form 4-hydroxytolbutamide, an inactive metabolite.[1][2] This is subsequently oxidized by cytosolic alcohol and aldehyde dehydrogenases to form carboxytolbutamide, which is then excreted.[1] Genetic variations in the CYP2C9 gene can lead to significant inter-individual differences in Tolbutamide metabolism, affecting its efficacy and safety profile. Understanding this metabolic pathway is crucial for drug development and personalized medicine.
Role of this compound in Metabolism Studies
This compound is an ideal internal standard for quantitative bioanalysis of Tolbutamide using mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical properties are nearly identical to Tolbutamide, ensuring similar behavior during sample extraction, chromatography, and ionization. However, its increased mass due to the nine deuterium atoms allows it to be distinguished from the unlabeled Tolbutamide by the mass spectrometer. This co-elution and differential detection enable precise and accurate quantification by correcting for variations in sample processing and instrument response.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies for the analysis of Tolbutamide.
Table 1: LC-MS/MS Method Parameters for Tolbutamide Quantification
| Parameter | Value | Reference |
| Internal Standard | This compound | |
| Mass Transition (Tolbutamide) | m/z 271 -> 172 | |
| Mass Transition (this compound) | m/z 280 -> 172 | |
| Linearity Range (Plasma) | 5 - 1000 ng/mL | |
| 75 - 36,000 ng/mL | ||
| Lower Limit of Quantification (LLOQ) | 10 ng/mL (rat plasma) | |
| 0.5 µg/mL | ||
| Intra-day Precision (%CV) | < 10% | |
| < 13% | ||
| Inter-day Precision (%CV) | < 10% | |
| < 13% | ||
| Accuracy (%Bias) | < 10% | |
| < 13% |
Table 2: Pharmacokinetic Parameters of Tolbutamide in Relation to CYP2C9 Genotype
| CYP2C9 Genotype | Mean Oral Clearance (L/h) | 95% Confidence Interval (L/h) | Reference |
| 1/1 (Normal Metabolizer) | 0.97 | 0.89 - 1.05 | |
| 1/2 | 0.86 | 0.79 - 0.93 | |
| 2/2 | 0.75 | 0.69 - 0.81 | |
| 1/3 | 0.56 | 0.51 - 0.61 | |
| 2/3 | 0.45 | 0.41 - 0.49 | |
| 3/3 (Poor Metabolizer) | 0.15 | 0.14 - 0.16 |
Experimental Protocols
Protocol for Quantification of Tolbutamide in Human Plasma using LC-MS/MS
This protocol outlines a typical procedure for the analysis of Tolbutamide in human plasma samples.
4.1.1. Materials and Reagents
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Tolbutamide analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
4.1.2. Preparation of Stock and Working Solutions
-
Tolbutamide Stock Solution (1 mg/mL): Accurately weigh and dissolve Tolbutamide in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Tolbutamide Working Solutions: Serially dilute the Tolbutamide stock solution with 50% methanol/water to prepare calibration standards ranging from 10 ng/mL to 2000 ng/mL.
-
This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
4.1.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for LC-MS/MS analysis.
4.1.4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Tolbutamide from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Tolbutamide: 271.1 -> 172.1
-
This compound: 280.1 -> 172.1
-
4.1.5. Data Analysis
-
Integrate the peak areas for both Tolbutamide and this compound.
-
Calculate the peak area ratio (Tolbutamide / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Tolbutamide in the unknown samples from the calibration curve.
Protocol for In Vitro Metabolism of Tolbutamide in Human Liver Microsomes (HLM)
This protocol is designed to determine the metabolic stability of Tolbutamide.
4.2.1. Materials and Reagents
-
Human Liver Microsomes (HLM)
-
Tolbutamide
-
This compound
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile
-
Incubator/water bath (37°C)
4.2.2. Incubation Procedure
-
Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) and Tolbutamide (final concentration 1 µM) in phosphate buffer.
-
Pre-warm the reaction mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex and centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS as described in Protocol 4.1.
4.2.3. Data Analysis
-
Plot the natural logarithm of the percentage of Tolbutamide remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / [microsomal protein concentration]).
Visualizations
References
Application Notes and Protocols for Tolbutamide-d9 in CYP2C9 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tolbutamide-d9 in cytochrome P450 2C9 (CYP2C9) inhibition assays. This document outlines the essential background, detailed experimental protocols, data analysis methods, and expected results for assessing the inhibitory potential of test compounds on CYP2C9 activity.
Introduction
Cytochrome P450 2C9 (CYP2C9) is a critical enzyme in human drug metabolism, responsible for the oxidation of a wide range of xenobiotics, including numerous clinically important drugs. Tolbutamide, a first-generation sulfonylurea, is a well-established probe substrate for CYP2C9 activity. It is primarily metabolized by CYP2C9 to its inactive metabolite, 4-hydroxytolbutamide.[1] The rate of this reaction is a direct measure of CYP2C9 catalytic activity.
In vitro CYP2C9 inhibition assays are a cornerstone of preclinical drug development, providing essential information about the potential for drug-drug interactions (DDIs). A compound that inhibits CYP2C9 can lead to elevated plasma concentrations of co-administered drugs metabolized by this enzyme, potentially causing adverse effects.
This compound, a deuterated analog of tolbutamide, serves as an invaluable tool in these assays. Its primary application is as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) based analytical methods. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis, as it co-elutes with the analyte (4-hydroxytolbutamide) and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response. This ensures high accuracy and precision in the quantification of the metabolite formed during the enzymatic reaction.
Signaling Pathway: Tolbutamide Metabolism by CYP2C9
The metabolic pathway of tolbutamide is a straightforward hydroxylation reaction catalyzed by CYP2C9.
Caption: Metabolism of Tolbutamide to 4-Hydroxytolbutamide by CYP2C9.
Experimental Workflow for CYP2C9 Inhibition Assay
The following diagram illustrates the typical workflow for a CYP2C9 inhibition assay using human liver microsomes (HLMs) or recombinant CYP2C9 enzymes.
Caption: Workflow of a CYP2C9 inhibition assay.
Detailed Experimental Protocol
This protocol describes a typical procedure for determining the IC50 value of a test compound for CYP2C9-mediated tolbutamide hydroxylation.
1. Materials and Reagents:
-
Enzyme Source: Human Liver Microsomes (HLMs) or recombinant human CYP2C9 (e.g., in Supersomes™).
-
Substrate: Tolbutamide.
-
Internal Standard (IS): this compound.
-
Positive Control Inhibitor: Sulfaphenazole.
-
Test Compound.
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Quenching Solution: Acetonitrile, cold.
-
LC-MS/MS System.
2. Preparation of Solutions:
-
Tolbutamide Stock Solution: Prepare a 10 mM stock solution of tolbutamide in methanol or DMSO.
-
This compound (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Internal Standard Solution: Dilute the this compound stock solution in acetonitrile to a final concentration of 100 ng/mL. This will be the quenching solution.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol, or acetonitrile).
-
Serial Dilutions of Test Compound: Prepare a series of dilutions of the test compound in the incubation buffer to achieve the desired final concentrations in the assay.
-
Positive Control (Sulfaphenazole) Stock Solution: Prepare a 1 mM stock solution of sulfaphenazole in a suitable solvent.
3. Incubation Procedure:
-
Prepare incubation mixtures in microcentrifuge tubes or a 96-well plate. Each incubation should have a final volume of 200 µL.
-
To each tube/well, add the following in order:
-
Potassium Phosphate Buffer (pH 7.4).
-
HLMs or recombinant CYP2C9 (final protein concentration typically 0.1-0.5 mg/mL).
-
Test compound or positive control at various concentrations (the final solvent concentration should be less than 1%).
-
Tolbutamide (substrate) at a concentration near its Km (typically 50-150 µM).
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 15-60 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding 2 volumes (e.g., 400 µL) of the cold acetonitrile solution containing this compound (internal standard).
-
Vortex mix and centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or well for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly employed.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-Hydroxytolbutamide | 287.1 | 188.1 |
| This compound (IS) | 280.1 | 172.1 |
Note: These mass transitions may need to be optimized for your specific instrument.
5. Data Analysis:
-
Quantify the peak area of 4-hydroxytolbutamide and the internal standard (this compound).
-
Calculate the peak area ratio (4-hydroxytolbutamide / this compound).
-
Determine the percent inhibition of CYP2C9 activity for each concentration of the test compound relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
Quantitative Data Summary
The following tables summarize typical kinetic parameters for tolbutamide hydroxylation by CYP2C9 and IC50 values for known CYP2C9 inhibitors.
Table 1: Michaelis-Menten Kinetic Parameters for Tolbutamide Hydroxylation by CYP2C9
| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) |
| Human Liver Microsomes | 133 | 248 |
| Recombinant CYP2C9 | 178-407 | 2.95-7.08 (nmol/min/nmol P450) |
Data compiled from various sources. Values can vary depending on the specific experimental conditions and enzyme preparation.[2][3]
Table 2: IC50 Values for Known CYP2C9 Inhibitors using Tolbutamide as a Substrate
| Inhibitor | IC50 (µM) |
| Sulfaphenazole | 0.7 - 1.5 |
| Fluvoxamine | 13.3 (Ki) |
| Fluoxetine | >100 |
| Sertraline | >100 |
Data compiled from various sources. IC50 values are highly dependent on the experimental conditions.[2][4]
Conclusion
The use of this compound as an internal standard in CYP2C9 inhibition assays provides a robust and reliable method for assessing the potential of new chemical entities to act as inhibitors of this important drug-metabolizing enzyme. The detailed protocol and reference data presented in these application notes offer a solid foundation for researchers to implement this assay in their drug discovery and development programs, enabling early identification of potential drug-drug interactions.
References
- 1. Reactome | CYP2C9 inactivates tolbutamide by 4methyl-hydroxylation [reactome.org]
- 2. Inhibition of CYP2C9 by selective serotonin reuptake inhibitors: in vitro studies with tolbutamide and (S)-warfarin using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of CYP2C19 and CYP2C9 from human liver: respective roles in microsomal tolbutamide, S-mephenytoin, and omeprazole hydroxylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative contributions of CYP2C9 and 2C19 to phenytoin 4-hydroxylation in vitro: inhibition by sulfaphenazole, omeprazole, and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Conditions for Tolbutamide-d9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) conditions for Tolbutamide-d9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS/MS analysis?
A1: this compound is a deuterated form of Tolbutamide, where nine hydrogen atoms on the butyl group have been replaced with deuterium atoms.[1][2][3] It is commonly used as an internal standard (IS) in quantitative LC-MS/MS assays for Tolbutamide.[2][4] Because it is chemically almost identical to Tolbutamide, it co-elutes during chromatography and experiences similar ionization effects, allowing for more accurate and precise quantification by correcting for variations in sample preparation and instrument response.
Q2: What are the typical mass transitions (MRM) for Tolbutamide and what can be predicted for this compound?
A2: For Tolbutamide, common MRM transitions in positive ion mode include the precursor ion [M+H]⁺ at m/z 271.1 and product ions such as m/z 172.0 (from cleavage of the butylurea group) and m/z 155.0 (loss of the butyl isocyanate group). Given that the deuterium labels in this compound are on the butyl group, the precursor ion [M+H]⁺ will be at m/z 280.1. The fragmentation pattern is expected to be similar to Tolbutamide. Therefore, the major product ions will likely be shifted by 9 atomic mass units (amu).
Q3: Which ionization mode is best for this compound analysis?
A3: Electrospray ionization (ESI) in positive mode is commonly used for the analysis of Tolbutamide and is expected to be optimal for this compound as well.
Q4: What are some common issues when using deuterated internal standards like this compound?
A4: Common issues include:
-
Chromatographic Shift: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.
-
Isotopic Crosstalk: The isotopic distribution of the analyte (Tolbutamide) may have a small signal at the mass of the internal standard (this compound), or vice versa. This is especially a concern if the mass difference is small.
-
Purity of the Internal Standard: The deuterated standard should be of high chemical and isotopic purity to avoid interference with the analyte quantification.
-
Matrix Effects: Although deuterated standards are used to compensate for matrix effects, in some cases, the analyte and the internal standard may experience differential matrix effects, leading to inaccurate results.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of Tolbutamide using this compound as an internal standard.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | Column degradation, improper mobile phase pH, sample solvent mismatch. | - Ensure the mobile phase pH is appropriate for Tolbutamide (a weak acid). A pH around its pKa (5.3) or lower will ensure it is in its neutral form. - Use a sample solvent that is compatible with the initial mobile phase conditions. - Flush or replace the analytical column. |
| Low Signal Intensity / Poor Sensitivity | Suboptimal MS/MS parameters, ion suppression from the matrix. | - Optimize MS/MS parameters (cone voltage, collision energy) for both Tolbutamide and this compound. - Improve sample preparation to remove interfering matrix components. - Adjust chromatographic conditions to separate Tolbutamide from co-eluting matrix components. |
| Inconsistent Internal Standard Response | Inaccurate pipetting, sample degradation, or variability in matrix effects. | - Ensure precise and consistent addition of the internal standard to all samples and standards. - Investigate the stability of this compound in the sample matrix and storage conditions. - Evaluate matrix effects by comparing the IS response in neat solution versus matrix samples. |
| Analyte and IS Peaks are Separated | Chromatographic isotope effect. | - While complete co-elution is ideal, a small, consistent separation is often acceptable. - If the separation is significant and impacts quantification, consider adjusting the mobile phase composition or gradient profile. Using a shallower gradient may help to minimize the separation. |
| High Background or Interference | Contamination from solvents, glassware, or the LC-MS system. | - Use high-purity solvents and reagents. - Thoroughly clean all glassware and sample vials. - Perform a system blank run to identify sources of contamination. |
Quantitative Data Summary
Predicted MRM Transitions for this compound
The following table outlines the predicted Multiple Reaction Monitoring (MRM) transitions for this compound based on the known fragmentation of Tolbutamide. These should be used as a starting point for optimization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment | Ionization Mode |
| This compound | 280.1 | 172.0 | [C7H7SO2NH2+H]⁺ | ESI+ |
| This compound | 280.1 | 164.2 | [C4D9NCO+H]⁺ | ESI+ |
| This compound | 280.1 | 91.1 | [C7H7]⁺ | ESI+ |
Typical LC-MS/MS Parameters for Tolbutamide Analysis
This table provides a general set of starting parameters for method development.
| Parameter | Value |
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Cone Gas Flow | 50 - 100 L/hr |
| Desolvation Gas Flow | 600 - 800 L/hr |
Experimental Protocols
Protocol for Optimization of MS/MS Parameters for this compound
-
Prepare a standard solution of this compound (e.g., 1 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Acquire full scan mass spectra in positive ion mode to confirm the presence of the precursor ion at m/z 280.1.
-
Perform a product ion scan for the precursor ion m/z 280.1. Vary the collision energy (e.g., from 5 to 40 eV) to identify the most abundant and stable product ions.
-
Select two to three of the most intense product ions for MRM analysis.
-
Optimize the cone voltage (or fragmentor voltage) for the precursor ion by performing a series of MRM experiments with a fixed collision energy while varying the cone voltage to maximize the precursor ion signal.
-
For each selected MRM transition, optimize the collision energy to maximize the signal of the product ion.
Visualizations
Caption: Workflow for LC-MS/MS Method Optimization.
Caption: Troubleshooting Decision Tree for Deuterated Internal Standards.
References
Technical Support Center: Analysis of Tolbutamide with Tolbutamide-d9
Welcome to our technical support center for the bioanalysis of tolbutamide using its stable isotope-labeled internal standard, tolbutamide-d9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in your liquid chromatography-mass spectrometry (LC-MS/MS) assays.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS analysis?
A1: The matrix effect is the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] Common sources of matrix effects in biological samples like plasma include phospholipids, salts, and endogenous metabolites.[4]
Q2: Why is this compound used as an internal standard for tolbutamide analysis?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). SIL-IS are considered the gold standard for quantitative LC-MS/MS analysis. Because this compound has nearly identical physicochemical properties to tolbutamide, it co-elutes and experiences the same degree of matrix effect (ion suppression or enhancement). By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect can be effectively compensated for, leading to more accurate and precise quantification.
Q3: How can I identify if my tolbutamide analysis is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: A constant flow of a standard solution of tolbutamide is infused into the mass spectrometer after the LC column. A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of tolbutamide indicates the presence of ion suppression or enhancement, respectively.
-
Post-Extraction Spike: The response of tolbutamide in a neat solution is compared to its response when spiked into a blank, extracted matrix sample at the same concentration. A significant difference in signal intensity indicates the presence of a matrix effect.
Q4: What are the common sources of matrix effects in plasma or urine samples?
A4: Common sources of matrix effects in biological fluids include:
-
Phospholipids: Particularly prevalent in plasma and serum samples, these can cause significant ion suppression.
-
Salts and Endogenous Molecules: High concentrations of salts or small endogenous molecules can interfere with the ionization process.
-
Metabolites: Other drug metabolites or endogenous metabolites can co-elute with the analyte of interest.
-
Proteins: Incomplete removal of proteins during sample preparation can lead to ion source contamination and signal suppression.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in tolbutamide quantification.
Possible Cause: Inconsistent matrix effects between samples are likely affecting the ionization of tolbutamide and/or this compound.
Troubleshooting Steps:
-
Evaluate Sample Preparation: The chosen sample preparation method may not be sufficiently removing interfering matrix components. Consider optimizing or changing the technique.
-
Chromatographic Separation: Check for co-elution of interfering peaks with your analyte. Modifying the LC gradient, mobile phase composition, or using a different column chemistry can help separate tolbutamide from the matrix components causing ion suppression.
-
Dilution: If the concentration of tolbutamide is high enough, a simple dilution of the sample can reduce the concentration of interfering matrix components.
-
Check Internal Standard Performance: Ensure that the peak shape and response of this compound are consistent across all samples. A high variability in the IS signal can indicate a problem.
Issue 2: Significant ion suppression is observed for both tolbutamide and this compound.
Possible Cause: A significant amount of co-eluting matrix components is interfering with the ionization process. While the internal standard may be compensating to some extent, severe suppression can lead to a loss of sensitivity, potentially impacting the lower limit of quantitation (LLOQ).
Troubleshooting Steps:
-
Improve Sample Cleanup: This is the most effective way to combat significant ion suppression. Transitioning from a simple protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can substantially reduce matrix interferences.
-
Optimize Chromatography: Increase the chromatographic resolution between tolbutamide and the region of ion suppression. This can be achieved by adjusting the gradient, flow rate, or changing the analytical column.
-
Switch Ionization Technique: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.
Issue 3: this compound does not adequately compensate for the matrix effect, leading to high variability in the analyte/IS ratio.
Possible Cause: This can happen if the analyte and internal standard do not behave identically during the analysis, which can be due to differential matrix effects or issues with the internal standard itself.
Troubleshooting Steps:
-
Investigate Differential Matrix Effects: It is possible, though less common with a SIL-IS, that certain matrix components specifically affect the analyte or the IS. This can be investigated by comparing the matrix factor of the analyte and the IS.
-
Verify Internal Standard Purity and Concentration: Ensure the purity of the this compound standard and verify that it is being added at a consistent and appropriate concentration to all samples.
-
Optimize Chromatographic Conditions: Ensure that tolbutamide and this compound are perfectly co-eluting. Even a slight separation can expose them to different matrix environments as they enter the ion source.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Tolbutamide Analysis
| Sample Preparation Technique | Principle | Advantages | Disadvantages | Typical Application |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, and low cost. | Less effective at removing phospholipids and other interferences, leading to a higher potential for matrix effects. | High-throughput screening. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte into an immiscible organic solvent. | Cleaner extracts than PPT, good for removing salts and highly polar interferences. | Can be more time-consuming and may have lower recovery for some analytes. | When cleaner samples are needed than what PPT provides. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, significantly reducing matrix effects. | More complex, time-consuming, and costly. Requires method development. | For methods requiring high sensitivity and minimal matrix effects. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Matrix Effects
-
Preparation: Prepare a standard solution of tolbutamide at a concentration that gives a stable and moderate signal on your mass spectrometer.
-
Setup:
-
Deliver the mobile phase from the LC pump to a T-connector.
-
Use a syringe pump to deliver the tolbutamide standard solution to the other inlet of the T-connector at a low, constant flow rate (e.g., 10 µL/min).
-
Connect the outlet of the T-connector to the mass spectrometer's ion source.
-
-
Execution:
-
Begin the infusion and acquire data in MRM mode for tolbutamide. A stable baseline should be observed.
-
Inject a blank, extracted matrix sample (e.g., plasma processed by protein precipitation) onto the LC system.
-
-
Analysis: Monitor the baseline of the infused tolbutamide signal. A decrease in the signal indicates ion suppression, while an increase indicates ion enhancement at the retention time of the co-eluting matrix components.
Protocol 2: Sample Preparation of Plasma using Protein Precipitation
-
Aliquoting: Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of working this compound internal standard solution to each sample.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects.
Caption: How matrix components suppress analyte ionization.
Caption: A typical protein precipitation workflow.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. nebiolab.com [nebiolab.com]
Deuterium exchange issues with Tolbutamide-d9 in protic solvents
Welcome to the Technical Support Center for Tolbutamide-d9. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to deuterium exchange of this compound in protic solvents during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for deuterated internal standards like this compound?
Deuterium exchange, or back-exchange, is a chemical reaction where a deuterium atom on an internal standard is replaced by a hydrogen atom from the surrounding environment, such as a protic solvent (e.g., water, methanol).[1] This can compromise the accuracy of quantitative analyses by mass spectrometry. If the deuterated internal standard loses its deuterium labels, its mass-to-charge ratio (m/z) will decrease, potentially leading to an underestimation of the analyte concentration or, in severe cases, the appearance of the internal standard as the unlabeled analyte.[1]
Q2: How susceptible is this compound to deuterium exchange?
The deuterium atoms in this compound are located on the butyl chain. These are C-D bonds on an aliphatic chain, which are generally considered stable and not prone to exchange under typical analytical conditions.[2] The positions most susceptible to exchange are deuterium atoms attached to heteroatoms (O, N, S) or on carbons adjacent to carbonyl groups.[1] Since this compound is not labeled in these labile positions, the risk of significant deuterium exchange is low. However, extreme experimental conditions could potentially promote exchange.
Q3: What factors can influence the rate of deuterium exchange?
Several experimental factors can influence the rate of isotopic exchange for deuterated standards in general:
-
pH: Both highly acidic and basic conditions can catalyze the exchange of deuterium for hydrogen. The rate of exchange is often at its minimum in the pH range of 2.5-3.[3]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange.
-
Solvent Composition: Protic solvents like water and methanol are sources of exchangeable protons and can facilitate deuterium exchange.
-
Matrix Components: Biological matrices may contain enzymes or other components that could potentially facilitate exchange.
Q4: How can I minimize the risk of deuterium exchange for this compound?
While the risk is inherently low for this compound, following these best practices will ensure the integrity of the internal standard:
-
Solvent Selection: Whenever possible, use aprotic solvents (e.g., acetonitrile) for sample preparation and storage. If protic solvents are necessary, minimize the exposure time.
-
pH Control: Maintain the pH of your solutions in a neutral or slightly acidic range (ideally pH 2.5-7) if compatible with your analytical method.
-
Temperature Control: Store stock solutions and samples at low temperatures (e.g., 4°C, -20°C, or -80°C) to slow down any potential exchange. Keep samples in a cooled autosampler during analysis.
-
Minimize Exposure Time: Process samples in a timely manner to reduce the time the deuterated standard is in contact with protic solvents under potentially harsh conditions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides steps to determine if deuterium exchange is a contributing factor.
Issue 1: Decreasing internal standard response over a sequence of injections.
| Possible Cause | Troubleshooting Steps |
| Deuterium Exchange | Perform a stability study by incubating this compound in your sample matrix or mobile phase over time and re-analyzing. A decrease in the d9 signal and a potential increase in the d0 signal would indicate exchange. (See Experimental Protocol below) |
| Adsorption | The internal standard may be adsorbing to tubing or the column. Try passivating the system by injecting a high-concentration standard. |
| Instrument Instability | Check for fluctuations in the mass spectrometer's performance by monitoring a system suitability standard. |
Issue 2: Inaccurate or biased quantification results.
| Possible Cause | Troubleshooting Steps |
| Unrecognized Deuterium Exchange | If the internal standard is exchanging, the analyte-to-internal standard ratio will be artificially inflated. Conduct a stability study to confirm the integrity of the deuterated standard under your experimental conditions. |
| Presence of Unlabeled Analyte | The deuterated standard may contain a small amount of the unlabeled analyte as an impurity. Analyze the internal standard solution by itself to check for the presence of Tolbutamide. |
| Differential Matrix Effects | Ensure that Tolbutamide and this compound co-elute chromatographically to experience the same matrix effects. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
Objective: To determine if this compound undergoes deuterium exchange under specific experimental conditions (e.g., in a particular solvent, at a certain pH and temperature).
Materials:
-
This compound stock solution
-
Protic solvent to be tested (e.g., methanol, water, mobile phase)
-
LC-MS/MS system
Methodology:
-
Prepare Test Solution: Prepare a solution of this compound in the protic solvent of interest at a concentration relevant to your analytical method.
-
Initial Analysis (T=0): Immediately after preparation, inject the solution into the LC-MS/MS system and acquire the mass spectrum. Record the peak area or intensity of the this compound signal and monitor for any signal at the m/z of unlabeled Tolbutamide.
-
Incubation: Store the test solution under the conditions you want to evaluate (e.g., room temperature, 40°C, in the autosampler at 4°C) for a defined period (e.g., 24, 48, or 72 hours).
-
Follow-up Analysis: After the incubation period, re-analyze the test solution using the same LC-MS/MS method.
-
Data Analysis: Compare the peak area/intensity of this compound from the initial and follow-up analyses. A significant decrease in the signal for this compound, accompanied by an increase in the signal for unlabeled Tolbutamide, would indicate that deuterium exchange has occurred.
Data Interpretation:
| Observation | Interpretation |
| No significant change in this compound signal; no significant increase in unlabeled Tolbutamide signal. | This compound is stable under the tested conditions. |
| Significant decrease in this compound signal; significant increase in unlabeled Tolbutamide signal. | Deuterium exchange is occurring under the tested conditions. |
Visualizations
Caption: A logical workflow for troubleshooting suspected deuterium exchange.
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Minimizing Ion Suppression of Tolbutamide with Tolbutamide-d9
Welcome to the technical support center for the analysis of Tolbutamide using its deuterated internal standard, Tolbutamide-d9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable quantitative analysis by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the quantification of Tolbutamide?
A1: Ion suppression is a matrix effect phenomenon that occurs in liquid chromatography-mass spectrometry (LC-MS). It is the reduction in the ionization efficiency of the target analyte, in this case, Tolbutamide, due to the presence of co-eluting interfering compounds from the sample matrix (e.g., plasma, urine). This suppression leads to a decreased signal intensity for Tolbutamide, which can result in underestimation of its concentration and compromise the accuracy and precision of the analytical method.
Q2: How does using this compound as an internal standard help to minimize ion suppression effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) of Tolbutamide. Because it is chemically almost identical to Tolbutamide, it has very similar physicochemical properties.[1][2] This means it will co-elute with Tolbutamide during chromatographic separation and experience the same degree and variability of ion suppression in the mass spectrometer's ion source. By adding a known concentration of this compound to all samples, calibrators, and quality controls, the quantification is based on the ratio of the peak area of Tolbutamide to the peak area of this compound. This ratio remains constant even if both signals are suppressed, thereby compensating for the matrix effect and leading to accurate and precise results.[2]
Q3: Can this compound completely eliminate all issues related to ion suppression?
A3: While this compound is highly effective, it may not perfectly correct for ion suppression in all situations. A potential issue is the "isotope effect," where the deuterium labeling can cause a slight change in the retention time of this compound compared to Tolbutamide.[2] If this chromatographic separation is significant, the two compounds may elute into regions of the chromatogram with different levels of ion suppression, leading to a variable analyte/IS ratio and inaccurate results. This is known as differential matrix effects.
Q4: What are the key considerations when preparing my this compound internal standard spiking solution?
A4: The concentration and purity of the this compound spiking solution are critical. The concentration should be high enough to provide a strong and reproducible signal but not so high that it saturates the detector or causes ion suppression of the analyte itself. The isotopic and chemical purity of the this compound should be high (typically >98% isotopic enrichment and >99% chemical purity) to avoid any contribution to the Tolbutamide signal.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in Tolbutamide/Tolbutamide-d9 area ratios across replicate injections. | Inconsistent ion suppression between injections. | - Optimize Sample Preparation: Employ a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more matrix components. - Improve Chromatography: Modify the LC gradient to better separate Tolbutamide from the regions of significant ion suppression. A post-column infusion experiment can identify these regions. |
| Chromatographic separation of Tolbutamide and this compound. | Isotope effect leading to different retention times. | - Adjust Chromatographic Conditions: A slight modification of the mobile phase composition or gradient profile can help to achieve co-elution. - Use a Less Retentive Column: In some cases, a column with slightly lower resolving power can merge the peaks of the analyte and its SIL-IS. |
| Low signal intensity for both Tolbutamide and this compound. | Severe ion suppression from the matrix. | - Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. - Check for Contamination: Clean the ion source and check for any contaminants in the LC system or mobile phase. |
| This compound signal is strong, but Tolbutamide signal is suppressed. | This is unlikely if they co-elute perfectly. If observed, it could indicate: - Very specific interference affecting only the Tolbutamide transition. - The compounds are not truly co-eluting. | - Verify Co-elution: Overlay the chromatograms of Tolbutamide and this compound to confirm perfect co-elution. - Investigate Matrix: Perform a post-column infusion experiment to map the ion suppression profile of the chromatogram. |
Data Presentation
The following table provides a representative example of how this compound compensates for ion suppression. Note that these are illustrative values to demonstrate the principle.
| Sample Type | Tolbutamide Peak Area | This compound Peak Area | Analyte/IS Ratio | % Ion Suppression * |
| Neat Solution (No Matrix) | 1,000,000 | 500,000 | 2.00 | 0% |
| Plasma Sample 1 | 500,000 | 250,000 | 2.00 | 50% |
| Plasma Sample 2 | 200,000 | 100,000 | 2.00 | 80% |
| Plasma Sample 3 | 800,000 | 400,000 | 2.00 | 20% |
*Calculated as: (1 - [Peak Area in Matrix / Peak Area in Neat Solution]) x 100%
As the table illustrates, even with significant and variable ion suppression (from 20% to 80%), the ratio of the Tolbutamide peak area to the this compound peak area remains constant. This consistency allows for accurate quantification of Tolbutamide in complex biological matrices.
Experimental Protocols
Assessment of Matrix Effect by Post-Column Infusion
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
System Setup:
-
An LC-MS/MS system equipped with a T-junction and a syringe pump.
-
The analytical column is connected to one inlet of the T-junction.
-
The syringe pump, containing a solution of Tolbutamide and this compound, is connected to the other inlet of the T-junction.
-
The outlet of the T-junction is connected to the mass spectrometer's ion source.
-
-
Procedure:
-
Prepare a solution of Tolbutamide and this compound in a suitable solvent at a concentration that provides a stable and mid-range signal.
-
Begin infusing this solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase flow post-column.
-
Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma from a drug-free source) onto the LC column.
-
Monitor the signal of Tolbutamide and this compound throughout the chromatographic run.
-
-
Data Interpretation:
-
A stable baseline indicates no ion suppression or enhancement.
-
A decrease in the signal intensity indicates a region of ion suppression.
-
An increase in the signal intensity indicates a region of ion enhancement.
-
This information is crucial for developing a chromatographic method where the analyte elutes in a region with minimal matrix effects.
LC-MS/MS Method for Tolbutamide and this compound
This is a general protocol that should be optimized for your specific instrumentation and application.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% B to 80% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Tolbutamide: Q1 m/z 271.1 -> Q3 m/z 172.1
-
This compound: Q1 m/z 280.1 -> Q3 m/z 172.1
-
-
Ion Source Parameters: Optimize for your specific instrument (e.g., capillary voltage, source temperature, gas flows).
Logical Relationships in Troubleshooting
The following diagram illustrates the logical steps to take when troubleshooting issues related to ion suppression when using this compound.
References
Troubleshooting low recovery of Tolbutamide-d9 during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Tolbutamide-d9 during sample extraction from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Tolbutamide, a sulfonylurea drug. It is commonly used as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of Tolbutamide in biological samples.[1][2] The nine deuterium atoms on the butyl chain give it a higher mass than the parent drug, allowing it to be distinguished by the mass spectrometer while having nearly identical chemical and physical properties, which is ideal for an internal standard.[3][4]
Q2: I'm concerned about the stability of the deuterium labels on this compound. Can they exchange with protons from the sample or solvent, leading to low recovery?
The deuterium atoms in this compound are located on the butyl group, which consists of stable carbon-hydrogen (or in this case, carbon-deuterium) bonds. These positions are not readily exchangeable with protons from the surrounding environment under typical extraction conditions. Therefore, hydrogen/deuterium (H/D) exchange is an unlikely cause for low recovery of this compound.
Q3: What are the key physicochemical properties of Tolbutamide that are relevant to its extraction?
Understanding the physicochemical properties of Tolbutamide is crucial for optimizing its extraction, and these properties are nearly identical for this compound. Key properties include:
-
pKa: Tolbutamide is a weak acid with a pKa of approximately 5.3. This means that its ionization state is highly dependent on the pH of the solution.
-
Solubility: It is poorly soluble in water but soluble in organic solvents like ethanol, chloroform, and acetone.
-
LogP: The octanol/water partition coefficient (LogP) is around 2.34, indicating its lipophilic nature.
Q4: How does the pH of the sample affect the extraction of this compound?
As a weak acid, the pH of the sample and extraction solvents is critical.
-
Acidic Conditions (pH < 5.3): this compound will be in its neutral, protonated form. This form is more lipophilic and will have higher solubility in organic extraction solvents, making it ideal for liquid-liquid extraction (LLE) with non-polar solvents and for retention on reversed-phase solid-phase extraction (SPE) sorbents.
-
Basic Conditions (pH > 5.3): this compound will be in its ionized, deprotonated form. This form is more water-soluble and will be poorly extracted into non-polar organic solvents and will have less retention on reversed-phase SPE sorbents.
Troubleshooting Low Recovery of this compound
Low recovery of this compound can occur at various stages of the extraction process. The following sections provide a systematic approach to troubleshooting this issue for different extraction techniques.
Initial Troubleshooting Workflow
This workflow provides a logical sequence of steps to identify the source of low recovery.
Caption: A flowchart for systematically troubleshooting low recovery of this compound.
Protein Precipitation
Protein precipitation is a common first step in sample preparation. Inefficient precipitation can lead to low recovery and matrix effects.
| Potential Cause | Troubleshooting Steps |
| Incomplete Protein Precipitation | - Increase the ratio of precipitating solvent to sample: A common ratio is 3:1 (v/v) of organic solvent to plasma. - Optimize the precipitation solvent: Acetonitrile is generally more effective than methanol for precipitating plasma proteins. - Ensure thorough vortexing: Mix the sample and solvent vigorously to ensure complete denaturation of proteins. - Allow sufficient precipitation time: Incubate the mixture at a low temperature (e.g., -20°C) for at least 20 minutes to enhance precipitation. |
| Analyte Co-precipitation with Proteins | - Adjust the pH of the sample before adding the precipitating solvent: Since Tolbutamide binds to plasma proteins, altering the pH might disrupt these interactions. Acidifying the sample will protonate this compound, which may reduce its binding to albumin. |
| Analyte Instability in Precipitating Solvent | - Minimize time in the precipitating solvent: Process samples promptly after adding the solvent. - Evaluate stability: Conduct experiments to assess the stability of this compound in the chosen precipitation solvent over time. |
Liquid-Liquid Extraction (LLE)
LLE is a common technique for extracting Tolbutamide. Low recovery is often related to incorrect pH or solvent choice.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of the Aqueous Phase | - Acidify the sample: Ensure the pH of the plasma or urine sample is at least 2 pH units below the pKa of Tolbutamide (pKa ≈ 5.3). A pH of 3-4 is commonly used to ensure it is in its neutral, extractable form. |
| Inappropriate Extraction Solvent | - Select a suitable water-immiscible organic solvent: Diethyl ether and methyl tert-butyl ether have been successfully used for Tolbutamide extraction. - Increase the volume of the extraction solvent: This can improve partitioning and recovery. |
| Insufficient Mixing | - Ensure vigorous mixing: Vortex the aqueous and organic phases for an adequate amount of time to ensure efficient partitioning of the analyte into the organic phase. |
| Emulsion Formation | - Centrifuge at a higher speed or for a longer duration. - Add a small amount of salt (salting out) to the aqueous phase. - Use a different extraction solvent. |
| Analyte Adsorption to Glassware | - Silanize glassware to reduce active sites for adsorption. |
Solid-Phase Extraction (SPE)
SPE can provide cleaner extracts than LLE but requires careful method development.
| Potential Cause | Troubleshooting Steps |
| Improper Sorbent Conditioning/Equilibration | - Ensure proper wetting of the sorbent: Condition the cartridge with an appropriate organic solvent (e.g., methanol) followed by equilibration with an aqueous solution that mimics the sample's loading conditions (e.g., acidified water). |
| Analyte Breakthrough During Loading | - Check the pH of the sample: The sample should be acidified to a pH below 3.3 to ensure this compound is in its neutral form for optimal retention on a reversed-phase sorbent. - Reduce the flow rate during sample loading: Slower loading allows for better interaction between the analyte and the sorbent. - Ensure the sample solvent is not too strong: High concentrations of organic solvent in the sample can cause premature elution. |
| Analyte Loss During Washing | - Use a weaker wash solvent: The wash solvent should be strong enough to remove interferences but not so strong that it elutes this compound. Start with a highly aqueous wash solvent and gradually increase the organic content if necessary. |
| Incomplete Elution | - Use a stronger elution solvent: Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solvent. - Adjust the pH of the elution solvent: For reversed-phase SPE, eluting with a basic solvent (pH > 7.3) will ionize this compound, reducing its retention on the non-polar sorbent and improving elution. - Increase the volume of the elution solvent. |
| Irreversible Binding to the Sorbent | - Consider a different SPE sorbent chemistry: If using a polymeric sorbent, try a silica-based C8 or C18 sorbent, or vice versa. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Tolbutamide from Plasma
This protocol is adapted from established methods for the extraction of Tolbutamide from human plasma.
-
Sample Preparation:
-
To 500 µL of plasma in a centrifuge tube, add 50 µL of this compound internal standard solution.
-
Acidify the plasma sample by adding 50 µL of 1M HCl to adjust the pH to approximately 3-4.
-
-
Extraction:
-
Add 2 mL of methyl tert-butyl ether to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase used for LC-MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
-
Protocol 2: Solid-Phase Extraction (SPE) of Tolbutamide from Plasma
This protocol outlines a general procedure for the SPE of Tolbutamide from plasma using a reversed-phase cartridge.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 50 µL of this compound internal standard solution.
-
Add 500 µL of 2% formic acid in water and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water, followed by 1 mL of 2% formic acid in water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol or acetonitrile.
-
Collect the eluate and evaporate to dryness under nitrogen.
-
Reconstitute in 200 µL of mobile phase for analysis.
-
Caption: A typical workflow for Solid-Phase Extraction (SPE) of this compound.
Quantitative Data Summary
The following table summarizes reported recovery data for Tolbutamide using various extraction methods. While this data is for the non-deuterated compound, it serves as a good benchmark for the expected recovery of this compound due to their similar physicochemical properties.
| Extraction Method | Matrix | Recovery (%) | Reference |
| Liquid-Liquid Extraction (Methyl tert-butyl ether) | Plasma | 91 - 109 | |
| Liquid-Liquid Extraction (Diethyl ether) | Plasma | >90 | |
| Solid-Phase Extraction | Plasma | 105.1 - 103.9 | |
| Protein Precipitation (Acetonitrile) | Serum | 84.2 - 98.5 |
Disclaimer: This information is intended for research and informational purposes only. The provided protocols are general guidelines and may require optimization for specific applications and laboratory conditions. Always refer to relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
Overcoming chromatographic co-elution of isomers with Tolbutamide-d9
Welcome to our technical support center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of chromatographic co-elution of isomers, with a focus on the role of Tolbutamide-d9 as an internal standard in LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic co-elution and why is it a problem for isomer analysis?
A1: Chromatographic co-elution occurs when two or more different compounds are not adequately separated by the chromatography column and elute at the same time, resulting in a single, overlapping chromatographic peak.[1] This is a significant issue in the analysis of isomers because they often have very similar physicochemical properties, leading to nearly identical retention times. This lack of separation makes it difficult to accurately identify and quantify each individual isomer.
Q2: How can I determine if I have a co-elution problem with my isomers?
A2: Detecting co-elution requires a careful examination of your chromatographic and mass spectrometric data. Key indicators include:
-
Asymmetrical peak shapes: Look for peaks that are not perfectly Gaussian, exhibiting "shoulders," "fronting," or "tailing."[1]
-
Mass spectral impurity: If you are using a mass spectrometer, examine the mass spectra across the peak (at the beginning, apex, and end). A change in the mass spectrum across the peak indicates the presence of more than one compound.[1]
-
Inconsistent ion ratios: For isomers that have slightly different fragmentation patterns, monitoring the ratio of specific fragment ions across the peak can reveal the presence of multiple components.
Q3: What is the primary role of an internal standard like this compound in LC-MS analysis?
A3: An internal standard (IS) is a compound of known concentration that is added to all samples (calibrators, quality controls, and unknowns) before sample processing. Its primary role is to ensure accurate and precise quantification of the analyte of interest by correcting for variability in sample preparation, injection volume, and mass spectrometer response.[2] this compound, a deuterium-labeled version of Tolbutamide, is an ideal internal standard because it is chemically almost identical to the unlabeled compound but has a different mass, allowing it to be distinguished by the mass spectrometer.[1]
Q4: Can this compound help to chromatographically separate co-eluting isomers?
A4: No, this compound, as an internal standard, does not directly improve the chromatographic separation of co-eluting isomers of a different compound. The separation of isomers is a function of the chromatographic method itself (e.g., column chemistry, mobile phase composition, temperature). The primary function of this compound is to ensure accurate quantification.
Q5: How does this compound help in the context of co-eluting isomers if it doesn't separate them?
A5: While this compound doesn't resolve the co-eluting isomers, it plays a crucial role in the overall analytical strategy in several ways:
-
Method Development and System Suitability: During the development of a method to separate isomers, a stable internal standard like this compound helps to monitor the performance and stability of the LC-MS system. Consistent performance of the internal standard indicates that the system is operating correctly while you adjust parameters to resolve the isomers.
-
Data Deconvolution: In cases of partial co-elution, where the peaks of the isomers overlap, the consistent signal of the internal standard can aid in the mathematical deconvolution of the unresolved peaks, leading to more accurate quantification of each isomer.
-
Compensation for Matrix Effects: The key to an effective internal standard is that it should co-elute with the analyte. This ensures that both the analyte and the internal standard experience the same matrix effects (suppression or enhancement of ionization), allowing the internal standard to accurately correct for these variations. When dealing with co-eluting isomers, having a co-eluting internal standard is critical for reliable quantification.
Troubleshooting Guide: Overcoming Co-elution of Isomers
This guide provides a systematic approach to resolving the co-elution of isomers in your LC-MS experiments, incorporating the proper use of an internal standard like this compound.
Step 1: Confirm Co-elution
Before making any changes to your method, confirm that you have a co-elution issue by examining your peak shapes and mass spectral data as described in the FAQs.
Step 2: The Role of the Internal Standard (this compound)
Throughout the troubleshooting process, your internal standard, this compound, will serve as a benchmark for the stability and performance of your analytical method. Ensure that the peak area and retention time of this compound are consistent across your runs. Significant variations in the internal standard signal may indicate a problem with your sample preparation or LC-MS system that needs to be addressed before you can effectively tackle the co-elution of your isomers of interest.
Step 3: Systematic Method Optimization
Modify one chromatographic parameter at a time to observe its effect on the separation of the isomers.
-
Mobile Phase Composition:
-
Solvent Strength: Adjust the ratio of your organic and aqueous mobile phases. A weaker mobile phase (less organic solvent) will generally increase retention times and may improve the separation of closely eluting compounds.
-
Solvent Type: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the selectivity of your separation.
-
pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity. Ensure your column is stable at the chosen pH.
-
-
Chromatography Column:
-
Stationary Phase Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. For example, if you are using a C18 column, a phenyl-hexyl or a pentafluorophenyl (PFP) column may offer different selectivity for your isomers.
-
Particle Size and Column Dimensions: A column with smaller particles or a longer length will provide higher efficiency and may resolve the co-eluting peaks.
-
-
Temperature:
-
Lowering the column temperature can sometimes improve the resolution of isomers by increasing the interaction time with the stationary phase.
-
Step 4: Data Analysis for Partially Resolved Peaks
If you can only achieve partial separation of your isomers, all is not lost. With a consistent and co-eluting internal standard, you may be able to use your mass spectrometer's software to deconvolute the overlapping peaks and obtain accurate quantitative data for each isomer.
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Isomer Analysis with this compound
This protocol provides a starting point for developing a method to separate and quantify co-eluting isomers using this compound as an internal standard.
1. Preparation of Solutions:
-
Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve each isomer in a suitable solvent (e.g., methanol, acetonitrile).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solutions.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that provides a strong signal in the mass spectrometer.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of your sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard spiking solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Parameters (Example):
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS/MS Transitions | Optimized for each isomer and this compound |
4. Data Analysis:
-
Construct a calibration curve for each isomer by plotting the peak area ratio (analyte peak area / internal standard peak area) against the concentration of the calibrators.
-
Determine the concentration of the isomers in your unknown samples from the calibration curve.
Visualizations
Logical Workflow for Troubleshooting Co-elution
Caption: A systematic workflow for troubleshooting the co-elution of isomers.
Role of this compound in the Analytical Process
References
Technical Support Center: Isotopic Correction for Tolbutamide-d9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for the isotopic contribution of Tolbutamide-d9 in quantitative mass spectrometry analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic contribution, and why is it necessary to correct for it when using this compound as an internal standard?
A1: Isotopic contribution, often referred to as isotopic overlap or cross-talk, occurs when the signal of the deuterated internal standard (this compound) is artificially inflated by the naturally occurring heavier isotopes of the unlabeled analyte (Tolbutamide).[1][2] All elements exist in nature as a mixture of isotopes. For instance, carbon is predominantly ¹²C, but a small fraction is ¹³C. This means that a population of unlabeled Tolbutamide molecules will contain some molecules that are one or more mass units heavier than the monoisotopic mass due to the presence of these natural heavy isotopes.
Correction is crucial because this isotopic overlap can lead to an overestimation of the internal standard's response, which in turn causes an underestimation of the analyte's true concentration.[2] This is particularly important at high analyte concentrations where the contribution from its natural isotopes to the internal standard's mass channel can become significant, potentially leading to non-linearity in the calibration curve.[3][4]
Q2: How does the level of deuteration in an internal standard, such as this compound, affect the need for isotopic correction?
A2: A higher degree of deuteration in an internal standard generally reduces the impact of isotopic overlap from the unlabeled analyte. A mass difference of at least 3 atomic mass units (amu) is recommended to minimize the contribution of the natural M+1 and M+2 isotopes of the analyte to the internal standard's signal. This compound has a mass difference of 9 amu compared to the unlabeled Tolbutamide, which significantly minimizes but may not entirely eliminate isotopic overlap, especially in high-resolution mass spectrometry or when the analyte concentration is very high.
Q3: What are the primary sources of error if isotopic correction is not applied?
A3: The primary errors arising from uncorrected isotopic contribution are:
-
Inaccurate Quantification: Underestimation of the analyte concentration due to an artificially high internal standard signal.
-
Non-Linear Calibration Curves: At higher analyte concentrations, the isotopic contribution becomes more pronounced, leading to a disproportional increase in the internal standard signal and causing the calibration curve to deviate from linearity.
-
Reduced Assay Sensitivity: Inaccurate quantification at the lower and upper limits of quantification (LLOQ and ULOQ).
Troubleshooting Guides
Problem: My calibration curve for Tolbutamide is non-linear at high concentrations, even when using this compound.
Possible Cause: Isotopic contribution from high concentrations of unlabeled Tolbutamide to the this compound signal.
Solution:
-
Assess the Contribution: Analyze a high-concentration sample of unlabeled Tolbutamide and monitor the mass-to-charge ratio (m/z) of this compound. A significant signal at the internal standard's m/z indicates isotopic overlap.
-
Apply a Mathematical Correction: Use the formulas provided in the "Experimental Protocols" section below to correct the measured response of the internal standard. Many modern mass spectrometry software platforms also have built-in tools to perform these corrections automatically.
-
Optimize Internal Standard Concentration: While counterintuitive, in some cases, increasing the internal standard concentration to be significantly higher than the upper limit of quantification (ULOQ) has been shown to improve linearity by normalizing ionization suppression effects.
Problem: I am observing a peak at the m/z of this compound in my blank samples.
Possible Cause:
-
Contamination: Carryover from a previous high-concentration sample or contamination of the LC-MS system.
-
Impurity in the Internal Standard: The this compound standard may contain a small amount of unlabeled Tolbutamide.
Solution:
-
Thoroughly Clean the System: Run several blank injections with a strong solvent wash to eliminate carryover.
-
Check the Purity of the Internal Standard: Analyze a solution of the this compound standard alone. If a peak corresponding to unlabeled Tolbutamide is observed, this indicates an impurity. This contribution from the internal standard to the analyte signal should also be corrected for, especially at the LLOQ.
Experimental Protocols
Protocol 1: Mathematical Correction for Isotopic Contribution
This protocol outlines the steps to mathematically correct for the contribution of unlabeled Tolbutamide to the this compound signal.
1. Determine the Molecular Formula and Natural Isotopic Abundances:
The molecular formula for Tolbutamide is C₁₂H₁₈N₂O₃S. The natural isotopic abundances of the relevant elements are summarized in the table below.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H (D) | 0.0115 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Sulfur | ³²S | 94.99 |
| ³³S | 0.75 | |
| ³⁴S | 4.25 | |
| ³⁶S | 0.01 |
2. Calculate the Theoretical Isotopic Distribution:
Based on the molecular formula and natural abundances, calculate the theoretical percentage of Tolbutamide molecules that will have a mass nine units greater than the monoisotopic mass (M+9). This can be done using isotopic distribution calculator software or through manual calculation using binomial expansion, though the former is more practical. The contribution of naturally occurring isotopes to the M+9 peak is extremely low but can be calculated for high-accuracy needs.
3. Correction Formula:
A simplified approach to correct the measured intensity of the internal standard is as follows:
Corrected IS Intensity = Measured IS Intensity - (Measured Analyte Intensity at M+0 * Contribution Factor)
Where:
-
Corrected IS Intensity: The intensity of this compound used for calculating the area ratio.
-
Measured IS Intensity: The raw peak area measured for the this compound MRM transition.
-
Measured Analyte Intensity at M+0: The raw peak area of the monoisotopic mass of unlabeled Tolbutamide.
-
Contribution Factor: The experimentally determined or theoretically calculated ratio of the analyte's signal at the internal standard's mass to its signal at its monoisotopic mass. This factor can be determined by injecting a high concentration of unlabeled Tolbutamide and measuring the ratio of the signal observed at the this compound m/z to the signal at the Tolbutamide m/z.
4. Data Processing Workflow:
The following diagram illustrates the logical workflow for applying the isotopic correction.
Visualizations
The following diagram illustrates the concept of isotopic overlap between an analyte and its deuterated internal standard.
References
Improving the limit of quantification for Tolbutamide using Tolbutamide-d9
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantitative analysis of Tolbutamide, with a focus on improving the limit of quantification (LOQ) using Tolbutamide-d9 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound recommended for improving the LOQ?
Using a stable isotope-labeled (SIL) internal standard (IS) like this compound is the preferred approach in quantitative bioanalysis by mass spectrometry for several reasons.[1][2] this compound is chemically identical to Tolbutamide but has a higher mass due to the replacement of nine hydrogen atoms with deuterium. This similarity ensures that it behaves almost identically to the analyte during sample extraction, chromatography, and ionization.[3][4] By co-eluting with Tolbutamide, the SIL-IS effectively compensates for variability in sample preparation and potential matrix effects (ion suppression or enhancement), leading to improved precision, accuracy, and a more reliable quantification at lower concentrations.[4]
Q2: What is a typical Limit of Quantification (LOQ) for Tolbutamide in human plasma?
The achievable LOQ for Tolbutamide can vary significantly based on the sample preparation technique, the sensitivity of the LC-MS/MS system, and the specific method parameters. Published methods demonstrate a wide range of LOQs, highlighting the impact of optimization. A lower LOQ is often achieved with more advanced mass spectrometers and cleaner sample preparation.
Table 1: Comparison of Reported LOQs for Tolbutamide in Biological Matrices
| LOQ | Matrix | Analytical Method | Internal Standard | Reference |
| 0.25 ng/mL | Human Plasma | LC-MS/MS | Not Specified | |
| 4 ng/mL | Rabbit Plasma | LC-MS/MS | Bupivacaine | |
| 5 ng/mL | Rat Plasma | LC-MS/MS | Carbamazepine | |
| 75 ng/mL | Human Serum | UHPLC-MS/MS | [d9]-4-hydroxy-tolbutamide |
Q3: How can I improve the signal-to-noise ratio for Tolbutamide at the LLOQ?
Improving the signal-to-noise (S/N) ratio is critical for lowering the LOQ. Consider the following strategies:
-
Optimize Sample Preparation: Employ a more rigorous cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Even with protein precipitation, optimizing the solvent-to-plasma ratio can enhance cleanup.
-
Enhance Chromatographic Separation: Ensure baseline separation of Tolbutamide from any endogenous interferences. Adjusting the mobile phase gradient, switching to a smaller particle size column (e.g., UPLC), or modifying the pH can improve peak shape and resolution.
-
Tune Mass Spectrometer Parameters: Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, declustering potential) for both Tolbutamide and this compound to maximize signal intensity.
-
Use High-Purity Reagents: Utilize LC-MS grade solvents and additives to minimize background noise and potential adduct formation.
Experimental Protocols
A robust experimental protocol is fundamental for achieving a low LOQ. Below is a representative method based on common techniques found in the literature.
Protocol 1: Protein Precipitation for Tolbutamide Analysis in Plasma
This protocol describes a simple and rapid protein precipitation method, often used for its high throughput.
-
Sample Aliquoting: Pipette 50 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., at 2,400 ng/mL in methanol) to each plasma sample, except for blank samples. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Dilution (Optional): The supernatant can be diluted with an aqueous solution (e.g., 30% aqueous methanol with 0.1% formic acid) to ensure compatibility with the initial mobile phase conditions and improve peak shape.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Table 2: Typical LC-MS/MS Parameters for Tolbutamide Analysis
| Parameter | Typical Setting |
| LC System | UHPLC or HPLC |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.6 mL/min |
| Gradient | Optimized for separation from matrix interferences |
| Column Temp | 40 °C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Tolbutamide MRM | e.g., m/z 269.0 -> 169.6 (Negative Mode) |
| This compound MRM | e.g., m/z 278.1 -> 178.7 (Negative Mode) |
Note: MRM transitions should be empirically optimized on your specific instrument.
Troubleshooting Guide
Problem: I am seeing high variability in my LLOQ replicates.
-
Possible Cause 1: Inconsistent Sample Preparation. Variability in pipetting small volumes of plasma or internal standard can lead to significant errors. Ensure pipettes are calibrated and technique is consistent.
-
Possible Cause 2: Autosampler Issues. Poor reproducibility from the autosampler, such as inconsistent injection volumes or carryover, can cause variability. Run a series of blank injections after a high concentration standard to check for carryover.
-
Possible Cause 3: Internal Standard Instability. Ensure the this compound working solution is stable under storage and autosampler conditions. Perform stability tests as part of your method validation.
Problem: My signal is noisy and the peak shape is poor (tailing or fronting).
-
Possible Cause 1: Column Contamination or Degradation. Contaminants from the plasma matrix can accumulate on the column frit or stationary phase. Try flushing the column with a strong solvent or replacing it if performance does not improve.
-
Possible Cause 2: Incompatible Injection Solvent. Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. If possible, the sample diluent should be as weak as or weaker than the starting mobile phase.
-
Possible Cause 3: Mobile Phase Issues. Old or contaminated mobile phase, or microbial growth in aqueous buffers, can increase background noise. Prepare fresh mobile phases daily. Ensure proper degassing to prevent pressure fluctuations.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a sensitive UHPLC-MS/MS method for cytochrome P450 probe substrates caffeine, tolbutamide, dextromethorphan, and alprazolam in human serum reveals drug contamination of serum used for research - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide Using Tolbutamide-d9
For researchers, scientists, and professionals in drug development, the validation of bioanalytical methods is a critical step to ensure the reliability and accuracy of pharmacokinetic and toxicokinetic data. This guide provides a comparative overview of key performance parameters and experimental protocols for the bioanalysis of tolbutamide, with a focus on the use of its deuterated internal standard, Tolbutamide-d9.
The validation of a bioanalytical method is essential to demonstrate that it is suitable for its intended purpose.[1] This process involves evaluating several key parameters to ensure the reliability of the analytical results.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines that outline the necessary elements for bioanalytical method validation.[3][4][5] These guidelines are crucial for submissions supporting nonclinical and clinical studies.
This compound, a stable isotope-labeled analog of tolbutamide, is commonly used as an internal standard in analytical research to enhance the accuracy of mass spectrometry and liquid chromatography methods for quantifying tolbutamide in biological samples.
Comparative Analysis of Method Performance
The following tables summarize key validation parameters for a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of tolbutamide in human plasma, utilizing this compound as an internal standard. The data presented is a synthesis of values reported in relevant scientific literature.
Table 1: Linearity and Range
| Parameter | Typical Performance |
| Calibration Curve Range | 75 - 36,000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Regression Model | Linear, weighted (1/x²) |
Table 2: Accuracy and Precision
The accuracy and precision of the method are assessed at multiple quality control (QC) levels: lower limit of quantitation (LLOQ), low, medium, and high concentrations.
| QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 75 | < 17% | < 17% | Within ±20% |
| Low | 225 | < 13% | < 13% | Within ±15% |
| Medium | 18,000 | < 13% | < 13% | Within ±15% |
| High | 27,000 | < 13% | < 13% | Within ±15% |
Acceptance criteria are based on FDA and EMA guidelines, which generally require the mean accuracy to be within ±15% of the nominal values (±20% at the LLOQ) and the precision (%CV) not to exceed 15% (20% at the LLOQ).
Table 3: Stability
The stability of tolbutamide in biological matrices under various storage and handling conditions is a critical validation parameter.
| Stability Test | Conditions | Stability (% Recovery) |
| Freeze-Thaw Stability | 3 cycles, -20°C to room temperature | 95 - 105% |
| Short-Term Stability | 24 hours at room temperature | 97 - 103% |
| Long-Term Stability | 30 days at -80°C | 96 - 104% |
| Post-Preparative Stability | 48 hours in autosampler (4°C) | 98 - 102% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below are typical protocols for sample preparation and LC-MS/MS analysis of tolbutamide in human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and rapid method for extracting small molecules from plasma samples.
-
Aliquot Plasma: Transfer 100 µL of human plasma into a microcentrifuge tube.
-
Add Internal Standard: Spike the plasma sample with 10 µL of this compound working solution (e.g., 10 µg/mL in methanol).
-
Precipitate Proteins: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Inject: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Alternative Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction offers a cleaner sample extract compared to protein precipitation.
-
Aliquot Plasma: Transfer 200 µL of human plasma into a glass tube.
-
Add Internal Standard: Spike with 20 µL of this compound working solution.
-
Acidify: Add 50 µL of 1M hydrochloric acid.
-
Extract: Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge: Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer Organic Layer: Transfer the upper organic layer to a new tube.
-
Evaporate: Evaporate the solvent to dryness under nitrogen.
-
Reconstitute: Reconstitute the residue in 100 µL of mobile phase for injection.
LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Tolbutamide: m/z 271.1 → 155.1this compound: m/z 280.1 → 164.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Visualizing the Workflow
The following diagram illustrates the general workflow of a bioanalytical method validation using this compound.
Caption: Bioanalytical Method Workflow
This guide provides a foundational understanding of the validation of a bioanalytical method for tolbutamide using this compound. For regulatory submissions, it is imperative to follow the specific and most current guidelines from the relevant authorities such as the FDA and EMA.
References
A Comparative Guide to Tolbutamide Assays: Cross-Validation with Different Internal Standards
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a detailed comparison of bioanalytical methods for the assay of Tolbutamide, a sulfonylurea drug used in the management of type 2 diabetes, with a focus on the impact of different internal standards on assay performance. This objective analysis is supported by experimental data from published studies to aid in the selection of the most appropriate analytical methodology.
The use of an internal standard (IS) is crucial in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to compensate for variations in sample preparation and instrument response. The ideal IS is a stable, isotopically labeled version of the analyte. However, due to commercial availability or cost, alternative structurally similar or analogous compounds are often employed. This guide examines the performance of Tolbutamide assays utilizing various internal standards.
Experimental Methodologies
The following sections detail the experimental protocols for Tolbutamide quantification using different internal standards, as reported in various validated bioanalytical methods.
Method 1: Utilizing a Deuterated Metabolite as Internal Standard
A sensitive and specific ultra-high performance liquid chromatography/tandem mass spectrometry (UHPLC-MS/MS) method was developed for the determination of several cytochrome P450 (CYP) probe substrates, including Tolbutamide, in human serum.[1][2]
-
Internal Standard: [d9]-4-hydroxy-tolbutamide
-
Sample Preparation: Protein precipitation was performed by adding 300 μL of an acetonitrile/methanol (9:1, v/v) mixture containing the internal standard to 50 μL of serum. After vortexing and centrifugation, the supernatant was diluted before injection.[1]
-
Chromatography: Chromatographic separation was achieved using a UHPLC system.
-
Mass Spectrometry: Detection was carried out using a tandem mass spectrometer.
Method 2: Employing a Structurally Related Drug as Internal Standard
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous determination of Tolbutamide and its metabolite, hydroxytolbutamide, in rat plasma.[3]
-
Internal Standard: Carbamazepine
-
Sample Preparation: The specific sample preparation method was not detailed in the abstract.
-
Chromatography: Separation was performed on an Agilent Zorbax SB-C18 column (150 mm × 2.1 mm, 3.5 μm) with a gradient elution of 0.1% formic acid in water and acetonitrile.[3]
-
Mass Spectrometry: A tandem mass spectrometer was used for detection.
Method 3: Using an Unrelated Pharmaceutical Compound as Internal Standard
In another LC-MS/MS method for the determination of Tolbutamide in rabbit plasma, a different type of pharmaceutical agent was used as the internal standard.
-
Internal Standard: Bupivacaine
-
Sample Preparation: A simple protein precipitation with acetonitrile was used for sample preparation after the addition of the internal standard.
-
Chromatography: An Agilent Zorbax SB-C18 column (150 mm × 2.1 mm, 3.5 μm) was used with an isocratic mobile phase of acetonitrile-1% formic acid in water (50:50 v/v).
-
Mass Spectrometry: Detection was achieved using a mass spectrometer with an electrospray ionization (ESI) source in multiple reaction monitoring (MRM) mode.
Method 4: Utilizing Another Structurally Unrelated Drug as Internal Standard
A sensitive and selective liquid chromatography-mass spectrometry (LC-MS) method was developed for the determination of Tolbutamide and its metabolite in rat plasma using omeprazole as the internal standard.
-
Internal Standard: Omeprazole
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate was employed to extract the analytes and the internal standard from plasma.
-
Chromatography: A Zorbax SB-C18 column (2.1 mm × 50 mm, 3.5 µm) was used with a gradient elution of acetonitrile and 0.1% formic acid.
-
Mass Spectrometry: An electrospray ionization (ESI) source was operated in positive ion mode, and selected ion monitoring (SIM) was used for quantification.
Quantitative Data Comparison
The performance of each method is summarized in the tables below, allowing for a direct comparison of key validation parameters.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Internal Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| [d9]-4-hydroxy-tolbutamide | Human Serum | 75 - 36,000 | 75 |
| Carbamazepine | Rat Plasma | 5 - 1,000 | 5 |
| Bupivacaine | Rabbit Plasma | 4 - 1,000 | 4 |
| Omeprazole | Rat Plasma | 10 - 20,000 | 10 |
Table 2: Precision and Accuracy
| Internal Standard | Precision (%CV) | Accuracy (%Bias or Range) |
| [d9]-4-hydroxy-tolbutamide | <13% (Intra- and Inter-assay) | <13% |
| Carbamazepine | <10% (Intra- and Inter-run) | <10% |
| Bupivacaine | <10% (Intra- and Inter-day) | 94.7% to 105.6% |
| Omeprazole | <12% (Intra- and Inter-day) | 88.8% to 109.7% |
Workflow for Bioanalytical Method Validation and Cross-Assay Comparison
The following diagram illustrates a generalized workflow for the validation of a bioanalytical method and the principles of comparing different analytical assays.
Caption: A generalized workflow for bioanalytical method validation and cross-assay comparison.
Conclusion
The choice of an internal standard can significantly influence the performance of a Tolbutamide bioanalytical assay. The use of a stable isotope-labeled internal standard, such as [d9]-4-hydroxy-tolbutamide, is generally considered the gold standard as it closely mimics the analyte's behavior during sample processing and ionization, often leading to high accuracy and precision. However, the data presented demonstrates that other compounds, including carbamazepine, bupivacaine, and omeprazole, can also be used to develop and validate robust and reliable assays for Tolbutamide quantification.
The selection of an appropriate internal standard should be based on a thorough method validation that assesses linearity, sensitivity, accuracy, precision, and matrix effects as per regulatory guidelines. This comparative guide provides valuable insights into the performance of Tolbutamide assays with different internal standards, enabling researchers and drug development professionals to make informed decisions when selecting an analytical method that best suits their specific study requirements.
References
- 1. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a sensitive UHPLC-MS/MS method for cytochrome P450 probe substrates caffeine, tolbutamide, dextromethorphan, and alprazolam in human serum reveals drug contamination of serum used for research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Tolbutamide-d9 and Other Stable Isotope-Labeled Standards for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards (SIL-IS) is paramount for achieving accurate and precise results with liquid chromatography-mass spectrometry (LC-MS). Tolbutamide, a sulfonylurea drug, is frequently analyzed in biological matrices, and the choice of its SIL-IS can significantly impact assay performance. This guide provides an objective comparison of Tolbutamide-d9 with other potential Tolbutamide stable isotope-labeled standards, supported by established principles in isotope dilution mass spectrometry.
Performance Characteristics: A Comparative Overview
The following table summarizes the key performance characteristics of deuterium-labeled (e.g., this compound) versus ¹³C-labeled Tolbutamide internal standards.
| Performance Parameter | This compound (Deuterium-Labeled) | ¹³C-Labeled Tolbutamide | Rationale & Implications |
| Isotopic Stability | Generally high, but with a potential for back-exchange of deuterium with hydrogen, especially if the label is on an exchangeable site.[1][2] | High. The ¹³C-label is integrated into the carbon backbone and is not susceptible to exchange.[1][2] | ¹³C-labeled standards offer superior stability, ensuring the integrity of the standard throughout sample preparation and analysis.[2] For Tolbutamide, the deuterium atoms in this compound are on the butyl group, which are non-exchangeable, making it a relatively stable option. |
| Chromatographic Co-elution | Potential for a slight shift in retention time compared to the unlabeled analyte (chromatographic isotope effect). | Excellent. The physicochemical properties are nearly identical to the unlabeled analyte, ensuring co-elution. | Co-elution is critical for compensating for matrix effects. Any separation between the analyte and the internal standard can lead to different degrees of ion suppression or enhancement, compromising accuracy. |
| Matrix Effects | The chromatographic shift can result in the analyte and internal standard experiencing different levels of ion suppression or enhancement from co-eluting matrix components. | As they co-elute, ¹³C standards experience the same matrix effects as the analyte, providing more effective compensation. | ¹³C standards are superior in correcting for matrix effects, which is a crucial factor in the analysis of complex biological samples like plasma and urine. |
| Synthesis & Cost | Typically less expensive and more widely available for a range of small molecules. | Generally more expensive due to the more complex and laborious synthesis required. | For many routine analyses, the cost-effectiveness of deuterated standards is a significant advantage. The higher cost of ¹³C standards may be justified in assays requiring the highest level of accuracy and for long-term clinical studies. |
| Potential for Isotopic Interference | The natural abundance of deuterium is low, but in-source fragmentation and H-D exchange can potentially complicate spectra. | The natural abundance of ¹³C is approximately 1.1%, which can be a consideration for analytes with high endogenous levels. | Careful selection of precursor and product ions in tandem mass spectrometry (MS/MS) can minimize interference for both types of labels. |
Experimental Protocols
A robust bioanalytical method is crucial for the accurate quantification of Tolbutamide in biological matrices. Below is a representative experimental protocol based on established LC-MS/MS methods.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add the internal standard solution (e.g., this compound in a suitable solvent).
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile or a mixture of acetonitrile and methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
-
LC Column: A C18 reversed-phase column is commonly used for the separation of Tolbutamide.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for Tolbutamide and its labeled internal standard would be optimized. For example:
-
Tolbutamide: m/z 271 -> 172
-
This compound: m/z 280 -> 172
-
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for a bioanalytical assay using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.
Conclusion
The selection of a stable isotope-labeled internal standard is a critical decision in the development of a robust and reliable quantitative bioanalytical assay. This compound is a widely used and generally suitable internal standard for the quantification of Tolbutamide. Its synthesis is cost-effective, and its stability is adequate for most applications, provided the deuterium labels are on non-exchangeable positions.
However, for assays demanding the highest level of accuracy and precision, particularly in studies where matrix effects are a significant concern, a ¹³C-labeled Tolbutamide standard is theoretically superior. The near-identical physicochemical properties of a ¹³C-labeled standard to the unlabeled analyte ensure co-elution and more effective compensation for matrix effects. Ultimately, the choice between this compound and a ¹³C-labeled standard will depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the biological matrix, and budgetary considerations.
References
The Gold Standard in Bioanalysis: Enhancing Accuracy and Precision in Tolbutamide Quantification with Tolbutamide-d9
For researchers, scientists, and drug development professionals vested in the precise quantification of the anti-diabetic drug Tolbutamide, the use of a stable isotope-labeled internal standard, Tolbutamide-d9, represents the pinnacle of bioanalytical rigor. This guide provides a comprehensive comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Tolbutamide quantification, underscoring the superior accuracy and precision achieved with the inclusion of its deuterated counterpart.
The fundamental principle behind the utility of an internal standard, particularly a stable isotope-labeled one like this compound, is its ability to mimic the analyte of interest throughout the entire analytical process.[1] From sample preparation and extraction to chromatographic separation and ionization in the mass spectrometer, this compound experiences nearly identical physical and chemical challenges as Tolbutamide. This co-behavior allows it to effectively normalize for any variations that may occur, leading to significantly more reliable and reproducible data.
Comparative Analysis of Bioanalytical Methods
The advantages of employing a deuterated internal standard become evident when comparing the performance of various analytical methods. While methods without an internal standard or those using a structurally analogous (but not isotopically labeled) internal standard can provide quantitative data, they are more susceptible to inaccuracies arising from matrix effects and procedural inconsistencies.
Below is a summary of typical performance data for Tolbutamide quantification using different internal standard strategies. The data for the method utilizing a deuterated internal standard is based on a validated UHPLC-MS/MS assay.[2]
| Parameter | Method with this compound (or equivalent deuterated IS) | Method with Structurally Analogous IS (e.g., Carbamazepine) | Method without Internal Standard (Hypothetical) |
| Linearity (r²) | >0.998[2] | Typically >0.99 | Prone to higher variability |
| Accuracy (%Bias) | <13% (<17% at LLOQ)[2] | Can be within acceptable limits but more susceptible to matrix effects | Highly variable, often outside acceptable bioanalytical limits (±15%) |
| Precision (%CV) | <13% (<17% at LLOQ)[2] | Generally higher %CV compared to deuterated IS methods | Unreliable precision, often exceeding 20% |
| Lower Limit of Quantification (LLOQ) | As low as 4 ng/mL in plasma | Dependent on method optimization, may be higher than with deuterated IS | Higher LLOQ due to increased noise and variability |
| Recovery | 84.2% to 98.5% | Variable, dependent on the structural similarity of the IS | Not applicable, as there is no standard to compare against for recovery correction |
The Underlying Principle: Mitigating Variability
The use of a stable isotope-labeled internal standard is a cornerstone of modern bioanalysis, particularly in regulated environments. The rationale for its superiority is visually represented in the following workflow.
References
Comparative Pharmacokinetic Analysis of Tolbutamide and Tolbutamide-d9: A Review of Available Data
A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative pharmacokinetic data between tolbutamide and its deuterated analogue, tolbutamide-d9, across different species. While extensive research has characterized the absorption, distribution, metabolism, and excretion (ADME) of tolbutamide in a variety of species including humans, rats, dogs, and mice, equivalent in vivo studies for this compound appear to be unavailable in the public domain.
This guide aims to synthesize the available pharmacokinetic data for tolbutamide across multiple species and to highlight the absence of corresponding data for this compound, a critical factor for a direct comparative analysis. This information is crucial for researchers, scientists, and drug development professionals investigating the potential pharmacokinetic advantages of deuterated compounds.
Pharmacokinetics of Tolbutamide in Various Species
Tolbutamide, a first-generation sulfonylurea, is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP2C9 in humans.[1][2] Its pharmacokinetic profile has been documented to vary significantly across different species, influencing its efficacy and safety profile.
Table 1: Summary of Tolbutamide Pharmacokinetic Parameters in Different Species
| Species | Route of Administration | Dose | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | Reference |
| Human (Chinese) | Oral | 500 mg | 63 ± 11 | 3.3 (median) | 9.1 (harmonic mean) | [3][4] |
| Human (Caucasian) | Oral | 500 mg | 53 ± 12 | 3.1 ± 1.5 | ~4-7 | [5] |
| Rat (Hyperlipidemic) | Oral | 10 mg/kg | - | - | - | |
| Mouse | Oral | 10 mg/kg | - | - | - |
Note: '-' indicates data not available in the cited sources. The table provides a summary of available data and is not an exhaustive list.
The Missing Piece: Pharmacokinetic Data for this compound
The absence of this data precludes a direct and meaningful comparison of key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½) between tolbutamide and this compound.
Experimental Protocols: A General Overview
While specific protocols for this compound studies are unavailable, a typical pharmacokinetic study for a compound like tolbutamide would involve the following workflow.
Figure 1. A generalized workflow for a typical in vivo pharmacokinetic study.
Future Directions
To enable a comprehensive comparative analysis, future research should focus on conducting in vivo pharmacokinetic studies of this compound in relevant animal models. Such studies would need to follow established protocols for drug administration, blood sampling, and bioanalysis to generate robust and comparable data. The resulting pharmacokinetic parameters for this compound could then be directly compared against the extensive existing data for tolbutamide, providing valuable insights into the effects of deuteration on its metabolic stability and overall pharmacokinetic profile. This would be instrumental for the scientific community in evaluating the potential therapeutic benefits of this compound.
References
- 1. Prediction of in vivo drug-drug interactions between tolbutamide and various sulfonamides in humans based on in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics of tolbutamide in ethnic Chinese - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of tolbutamide in ethnic Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Assessing the impact of different extraction methods on Tolbutamide-d9 performance
For researchers and scientists engaged in drug development and bioanalysis, the selection of an appropriate sample extraction method is paramount to ensure accurate and reliable quantification of analytes. This guide provides a comprehensive comparison of common extraction techniques for Tolbutamide-d9, a deuterated internal standard for the hypoglycemic agent Tolbutamide. The performance of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Supported Liquid Extraction (SLE), and Protein Precipitation (PPT) is assessed based on experimental data, with detailed protocols provided for key methods.
Data Summary: Performance of Extraction Methods
The efficiency of an extraction method is primarily evaluated based on recovery, matrix effects, and process efficiency. The following table summarizes the quantitative performance of different extraction methods for Tolbutamide and similar analytes.
| Extraction Method | Analyte | Matrix | Recovery (%) | Key Findings |
| Solid-Phase Extraction (SPE) | Tolbutamide | Human Plasma | 105.1% - 103.9% | Provides high recovery and clean extracts.[1] |
| Vancomycin | Plasma | 94.3% - 104.0% | Demonstrates high sensitivity and rapid sample preparation. | |
| Liquid-Liquid Extraction (LLE) | Tolbutamide | Human Plasma | 91% - 109% | A classic method with good recovery rates.[2] |
| Tolbutamide | Rat Plasma | 88.0% | Two-step extraction using diethyl ether.[3] | |
| Supported Liquid Extraction (SLE) | 10 Model Compounds | --- | >75% | Offers a good alternative to LLE with reduced matrix effects compared to PPT.[4] |
| Protein Precipitation (PPT) | Tolbutamide | Human Serum | 84.2% - 98.5% | A rapid and simple method, though potentially with more significant matrix effects.[5] |
Experimental Workflows
The selection of an extraction method often depends on the specific requirements of the assay, including desired cleanliness of the extract, sample throughput, and automation compatibility. Below are diagrams illustrating the typical workflows for SPE, LLE, and SLE.
Detailed Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Tolbutamide
This protocol is a general procedure that can be adapted for this compound extraction from plasma using a C18 SPE cartridge.
1. Materials:
-
C18 SPE Cartridges
-
Methanol (for conditioning and elution)
-
Ultrapure Water (for equilibration and washing)
-
Plasma sample containing this compound
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
2. Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol through the sorbent bed.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol for Tolbutamide
This protocol describes a simple one-step LLE for the extraction of Tolbutamide from plasma.
1. Materials:
-
Tertiary-butyl methyl ether (extraction solvent)
-
Plasma sample containing this compound
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Evaporation system
-
Reconstitution solvent
2. Procedure:
-
Pipette a known volume of the plasma sample into a centrifuge tube.
-
Add a specified volume of tertiary-butyl methyl ether to the tube.
-
Vortex the mixture vigorously for a set period (e.g., 1-2 minutes) to ensure thorough mixing and extraction.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer containing the extracted this compound to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Supported Liquid Extraction (SLE) General Protocol
This general protocol can be optimized for this compound extraction.
1. Materials:
-
SLE Cartridge
-
Water-immiscible extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Aqueous sample containing this compound
-
Positive pressure or vacuum manifold
-
Collection plate or tubes
2. Procedure:
-
Sample Loading: Load the aqueous sample onto the SLE cartridge.
-
Adsorption: Allow the sample to adsorb onto the sorbent for approximately 5 minutes.
-
Elution: Apply the water-immiscible extraction solvent to the cartridge and allow it to percolate through the sorbent bed under gravity or with the application of low positive pressure or vacuum.
-
Collection: Collect the eluate containing the extracted analyte. The eluate can often be directly injected for LC-MS/MS analysis, or an evaporation and reconstitution step can be included if concentration is required.
Conclusion
The choice of extraction method for this compound significantly impacts the performance of the bioanalytical assay.
-
Solid-Phase Extraction generally offers the highest recovery and cleanest extracts, making it suitable for applications requiring maximum sensitivity and specificity.
-
Liquid-Liquid Extraction remains a robust and effective method with high recovery rates, though it can be more labor-intensive and prone to emulsion formation.
-
Supported Liquid Extraction provides a simplified and faster alternative to LLE, minimizing manual handling and eliminating emulsion issues, while still providing good recovery and reduced matrix effects.
-
Protein Precipitation is the simplest and fastest method but may result in less clean extracts and more significant matrix effects, making it more suitable for high-throughput screening where speed is prioritized over ultimate sensitivity.
Researchers should carefully consider the specific requirements of their study, including matrix complexity, required limit of quantification, sample throughput, and available instrumentation, when selecting the most appropriate extraction method for this compound. The provided protocols and performance data serve as a valuable starting point for method development and optimization.
References
- 1. HPLC with Solid Phase Extraction Assay for Tolbutamide and Its Me...: Ingenta Connect [ingentaconnect.com]
- 2. Quantitative determination of tolbutamide and its metabolites in human plasma and urine by high-performance liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison Guide for the Analysis of Tolbutamide using Tolbutamide-d9 as an Internal Standard
This guide provides a comprehensive framework for the quantitative analysis of Tolbutamide in biological matrices, specifically designed to facilitate inter-laboratory comparisons. By establishing a standardized methodology and clear performance benchmarks, this document aims to ensure consistency and reliability of results across different research and development settings. The use of Tolbutamide-d9 as a stable isotope-labeled internal standard is central to this method, offering superior accuracy and precision by correcting for matrix effects and variations in sample processing.
Introduction to Tolbutamide
Tolbutamide is a first-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves the stimulation of insulin release from pancreatic β-cells.[1] Tolbutamide achieves this by binding to the sulfonylurea receptor (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane. This binding leads to the closure of these channels, causing membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions and subsequent exocytosis of insulin-containing secretory granules.[1] For its therapeutic effect, the presence of functional pancreatic β-cells is essential.
The major metabolic pathway for Tolbutamide in humans involves the oxidation of the p-methyl group to form hydroxytolbutamide, which is then further oxidized to carboxytolbutamide.[2][3] This metabolism is primarily carried out by the cytochrome P450 enzyme CYP2C9 in the liver.
Caption: Mechanism of Tolbutamide-induced insulin secretion.
Standardized Analytical Methodology
This section details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tolbutamide in human plasma or serum. Adherence to this protocol is crucial for generating comparable data across laboratories.
-
Tolbutamide certified reference standard
-
This compound certified reference standard (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma/serum (drug-free)
A protein precipitation method is recommended for its simplicity and efficiency.
-
Aliquot 50 µL of plasma/serum sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 50 µL of an aqueous solution containing 0.1% formic acid.
-
Add 300 µL of a protein precipitation solution consisting of acetonitrile/methanol (9:1, v/v) containing this compound at a concentration of 2,400 ng/mL.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Transfer 80 µL of the supernatant to a new tube and dilute with 20 µL of 30% aqueous methanol containing 0.1% formic acid.
-
Inject the final extract into the LC-MS/MS system.
Caption: Workflow for Tolbutamide analysis in plasma/serum.
The following are typical conditions that can be adapted for different instruments.
| Parameter | Recommended Setting |
| LC System | UHPLC System |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | A linear gradient appropriate for the separation of Tolbutamide and its internal standard. For example: 5-95% B over 4 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Tolbutamide: To be optimized (e.g., m/z 271.1 -> 155.1) This compound: To be optimized (e.g., m/z 280.1 -> 164.1) |
Performance Benchmarks for Inter-laboratory Comparison
Laboratories should validate the method according to established guidelines from regulatory bodies such as the FDA and EMA. The following tables summarize typical acceptance criteria and expected performance for the analysis of Tolbutamide.
| Parameter | Acceptance Criteria (based on FDA/EMA Guidelines) |
| Linearity (r²) | ≥ 0.99 |
| Calibration Range | A typical range is 75-36,000 ng/mL. The range should be appropriate for the expected concentrations in study samples. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ). |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. A typical LLOQ is around 4 ng/mL. |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources. |
| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤ 15% across different lots of matrix. |
| Recovery | Should be consistent and reproducible, although no specific acceptance criteria are mandated. |
| Stability | Analyte stability should be demonstrated under various conditions (bench-top, freeze-thaw, long-term storage). |
This table presents hypothetical yet realistic performance data that laboratories can use as a benchmark for their own results.
| Parameter | Result |
| Calibration Curve Range | 75 ng/mL - 36,000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Precision (CV%) | < 13% |
| Intra-day Accuracy (% Bias) | Within ± 10% (94.7% to 105.6% of nominal) |
| Inter-day Accuracy (% Bias) | Within ± 13% |
| Lower Limit of Quantification (LLOQ) | 75 ng/mL (with precision < 17% and accuracy within ±17%) |
| Recovery | 84.2% to 98.5% |
Data Reporting and Comparison
For a successful inter-laboratory comparison, each participating laboratory should report the following:
-
A summary of their specific method validation results, presented in a format similar to Table 2.
-
The results of analyzing a common set of blinded quality control samples provided by a coordinating entity.
-
Any deviations from the standardized analytical method described in this guide.
By comparing the validation data and the results from the blinded QC samples, laboratories can assess their performance relative to one another and identify any systematic biases or discrepancies in their analytical procedures. This process is fundamental to ensuring the reliability and comparability of bioanalytical data in multicenter studies and collaborative research.
References
- 1. What is the mechanism of Tolbutamide? [synapse.patsnap.com]
- 2. Methyl-hydroxylation and subsequent oxidation to produce carboxylic acid is the major metabolic pathway of tolbutamide in chimeric TK-NOG mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
A Head-to-Head Comparison: Tolbutamide-d9 Versus a Structural Analog as an Internal Standard in Bioanalysis
In the rigorous landscape of bioanalytical method development, the selection of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative assays. For researchers, scientists, and drug development professionals, this choice is fundamental to ensuring data integrity for pharmacokinetic studies and regulatory submissions. This guide provides an objective comparison between a deuterated internal standard, Tolbutamide-d9, and a structural analog, Chlorpropamide, for the quantification of Tolbutamide in biological matrices.
The gold standard in quantitative bioanalysis is the use of a stable isotope-labeled (SIL) internal standard, such as this compound.[1][2] The near-identical physicochemical properties of a SIL IS to the analyte ensure that it closely tracks the analyte through every stage of the analytical process—from sample preparation and chromatography to ionization in the mass spectrometer.[1] This co-elution and similar behavior effectively compensate for variability, significantly enhancing the accuracy and precision of the results.[2]
While a structural analog IS, a molecule with a similar but not identical structure, can be employed, it may not perfectly mimic the analyte's behavior, potentially leading to less reliable data.[3] This guide will delve into the experimental data and protocols to illustrate the performance differences between these two types of internal standards.
Data Presentation: Performance Metrics
The following tables summarize the quantitative data from bioanalytical method validations, comparing the performance of methods using a deuterated internal standard versus a structural analog for analytes similar to Tolbutamide.
Table 1: Bioanalytical Method Parameters for Tolbutamide with a Deuterated Internal Standard
| Parameter | Performance Metric | Source |
| Linearity (r²) | >0.998 | |
| LLOQ | 75 ng/mL | |
| Intra-assay Precision (%CV) | <13% (<17% at LLOQ) | |
| Inter-assay Precision (%CV) | <13% (<17% at LLOQ) | |
| Intra-assay Accuracy (%Bias) | <13% (<17% at LLOQ) | |
| Inter-assay Accuracy (%Bias) | <13% (<17% at LLOQ) | |
| Recovery | 84.2% - 98.5% | |
| Matrix Effect | Minimized by SIL IS |
Table 2: Representative Performance of a Structural Analog (Chlorpropamide) as an Internal Standard
While a direct head-to-head study for Tolbutamide was not available in the search results, data from other drug assays using structural analogs provide insight into expected performance. Chlorpropamide is a first-generation sulfonylurea, structurally similar to Tolbutamide.
| Parameter | Expected Performance Metric | Source |
| Linearity (r²) | >0.99 | |
| LLOQ | Comparable to SIL IS methods | |
| Precision (%CV) | <15% | |
| Accuracy (%Bias) | Within 15% | |
| Recovery | Generally acceptable but may be more variable | |
| Matrix Effect | Potential for differential matrix effects |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the quantification of Tolbutamide using both types of internal standards.
Method 1: Tolbutamide Assay with this compound Internal Standard
This protocol is based on a validated UHPLC-MS/MS method for the determination of Tolbutamide in human serum.
-
Sample Preparation:
-
To 50 µL of human serum, add 50 µL of water with 0.1% formic acid.
-
Add 300 µL of a protein precipitation solution (acetonitrile/methanol 9:1, v/v) containing this compound as the internal standard.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Transfer 80 µL of the supernatant to a new tube and dilute with 20 µL of 30% aqueous methanol containing 0.1% formic acid.
-
Inject the final solution into the UHPLC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Ultra-High Performance Liquid Chromatography system.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient elution using a mixture of aqueous formic acid and an organic solvent like acetonitrile or methanol.
-
Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive or negative mode, using selected reaction monitoring (SRM).
-
Method 2: Tolbutamide Assay with Chlorpropamide (Structural Analog) Internal Standard
This protocol is a representative method adapted from general practices for using a structural analog IS.
-
Sample Preparation:
-
To 500 µL of human plasma, add the internal standard solution (Chlorpropamide).
-
Perform liquid-liquid extraction by adding a suitable organic solvent (e.g., ethyl acetate), vortexing, and centrifuging.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: High-Performance Liquid Chromatography system.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient or isocratic elution with a suitable buffer and organic solvent.
-
Detection: Tandem mass spectrometry (MS/MS) with SRM.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of an ideal internal standard.
Caption: Bioanalytical workflow for Tolbutamide quantification.
References
Safety Operating Guide
Proper Disposal of Tolbutamide-d9: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal of Tolbutamide-d9, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed to offer clear, step-by-step instructions for the handling and disposal of this compound.
Chemical and Safety Data Summary
This compound is a deuterated analog of Tolbutamide, an oral hypoglycemic agent. While it is not classified as a hazardous substance, proper handling and disposal are crucial to maintain a safe laboratory environment and prevent environmental contamination.[1][2]
| Property | Information | Source |
| CAS Number | 1219794-57-6 | [3] |
| Hazard Classification | Not a hazardous substance or mixture. | [1][2] |
| Physical Form | Solid | |
| Environmental Hazards | Slightly hazardous for water (Water Hazard Class 1). Avoid release to the environment. | |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. | |
| Decomposition | May decompose under fire conditions to emit toxic fumes. |
Step-by-Step Disposal Protocol
Adherence to the following step-by-step protocol is essential for the safe disposal of this compound and associated materials.
1. Waste Identification and Segregation:
-
Non-Contaminated Waste: Unused, pure this compound should be considered non-hazardous chemical waste.
-
Contaminated Waste: Items such as personal protective equipment (PPE), absorbent materials from spills, and empty containers are considered contaminated waste.
-
Segregation: It is critical to segregate this compound waste from other laboratory waste streams, particularly hazardous materials, to avoid cross-contamination and ensure proper disposal pathways.
2. Handling and Storage of Waste:
-
Containers: Use clearly labeled, sealed, and compatible containers for waste collection.
-
Labeling: The waste container must be labeled "this compound Waste" and include the date of waste accumulation.
-
Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.
3. Spill Management:
-
Immediate Action: In the event of a spill, restrict access to the area.
-
Containment: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For solutions, absorb the spill with an inert, non-combustible material such as vermiculite or sand.
-
Decontamination: Clean the spill area with a suitable solvent, such as alcohol, and then wash with soap and water.
-
Waste Collection: All materials used for spill cleanup must be collected in a sealed container and disposed of as contaminated waste.
4. Disposal of Unused this compound:
-
Primary Recommendation: The preferred method of disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Regulatory Compliance: Disposal must be conducted in accordance with all applicable federal, state, and local regulations.
5. Disposal of Contaminated Materials:
-
PPE and Labware: Contaminated gloves, lab coats, and other disposable labware should be placed in the designated this compound waste container.
-
Empty Containers:
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or methanol).
-
Collect the rinsate as chemical waste.
-
Deface or remove the original label.
-
Dispose of the clean, de-labeled container in the regular trash or as directed by your institution's policies.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Logistical Information for Handling Tolbutamide-d9
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Tolbutamide-d9.
This compound is the deuterated form of Tolbutamide, a sulfonylurea oral hypoglycemic agent.[1] It is primarily used as an internal standard for the quantification of Tolbutamide in research settings.[2][3][4] While some safety data sheets (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS)[5], others provide specific hazard classifications. To ensure the highest level of safety, it is prudent to adhere to the more stringent safety precautions.
Hazard Identification and Classification
Based on available safety data, this compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.
-
Specific target organ toxicity, single exposure (Respiratory tract irritation, Category 3) : May cause respiratory irritation.
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
The following personal protective equipment is essential to minimize exposure when handling this compound.
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile rubber). It is recommended to wear two pairs of gloves, especially when compounding, administering, and disposing of the compound. Change gloves regularly or immediately if they are torn, punctured, or contaminated. |
| Eye/Face Protection | Safety goggles | Use safety goggles with side-shields to protect against splashes and dust. |
| Skin and Body Protection | Protective clothing | Wear a disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. Impervious clothing should be used to prevent skin contact. |
| Respiratory Protection | Respirator | An N-95 or N-100 particle mask is sufficient for most activities. Use in a well-ventilated area or under a fume hood. If significant aerosolization or dust is expected, a chemical cartridge-type respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural guidance for the safe handling of this compound from receipt to use.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.
-
Store locked up.
2. Preparation and Use:
-
Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ensure adequate ventilation and have a safety shower and eye wash station readily accessible.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
3. In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wear full personal protective equipment.
-
Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
For solutions, absorb with a liquid-binding material such as diatomite or universal binders.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.
-
Collect all contaminated materials in a sealed container for proper disposal.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, wipes, absorbent material) in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatible.
2. Disposal Method:
-
Dispose of the contents and container in accordance with local, state, and federal regulations.
-
Hazardous waste should be handled by a licensed professional waste disposal service.
-
Never pour hazardous chemicals down the sink or drain.
3. Container Disposal:
-
Empty containers that held hazardous waste should be triple-rinsed before being disposed of as regular trash. The labels should be defaced to prevent misuse.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: A workflow diagram illustrating the procedural steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
